3-Bromoindazole
Description
Properties
IUPAC Name |
3-bromo-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKXRTUKPXEALT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352241 | |
| Record name | 3-Bromoindazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40598-94-5 | |
| Record name | 3-Bromo-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40598-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromoindazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Bromoindazole chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and reactivity of 3-Bromoindazole, a key heterocyclic building block in medicinal chemistry.
Core Chemical Identity
This compound is a heterocyclic aromatic organic compound. It consists of a benzene ring fused to a pyrazole ring, with a bromine atom substituted at the 3-position.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₇H₅BrN₂ | [1][2] |
| Molecular Weight | 197.03 g/mol | [1][2] |
| CAS Number | 40598-94-5 | [1][2] |
| IUPAC Name | 3-bromo-1H-indazole | [1][3][4] |
| Appearance | White to pale cream or off-white solid/powder | [2][3][5] |
| Melting Point | 143-147 °C | [2][5] |
| Boiling Point | 333.8 ± 15.0 °C (Predicted) | [5] |
| Solubility | Soluble in organic solvents like anhydrous ethanol and dimethyl sulfoxide; slightly soluble in water. | [6] |
| pKa | 11.82 ± 0.40 (Predicted) |[5] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. While experimental spectra for the parent compound are not widely published, the following data are predicted based on the analysis of structurally similar compounds and fundamental principles.[7]
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Characteristic Peaks / Shifts |
|---|---|
| ¹H NMR | ~11.0 - 13.0 ppm (broad singlet, 1H, N-H), ~7.2 - 7.8 ppm (multiplets, 4H, Ar-H) |
| ¹³C NMR | ~110 - 142 ppm (aromatic carbons) |
| IR (cm⁻¹) | ~3100-3000 (N-H stretch), ~1620-1450 (C=C and C=N aromatic stretches), ~750 (C-Br stretch) |
| Mass Spectrometry | Molecular ion peak (M+) will show a characteristic doublet at m/z 196 and 198, with approximately equal intensity due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br).[7] |
Chemical Reactivity and Synthesis
This compound is a versatile building block in organic synthesis, primarily due to the reactivity of the bromine atom at the C3 position and the acidic proton on the indazole nitrogen.[8] It serves as a precursor for a wide range of 3-substituted indazoles.[9]
Key reactions include:
-
Palladium-Catalyzed Cross-Coupling Reactions: These are the most common and versatile methods for functionalizing the 3-position.[10]
-
N-Alkylation and N-Arylation: The indazole nitrogen can be readily alkylated or arylated.
The choice of reaction dictates whether a carbon-carbon or a carbon-nitrogen bond is formed at the C3 position of the indazole ring.[11]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. The following are generalized procedures for key cross-coupling reactions.
This reaction is a versatile method for forming C-C bonds.[16] The protocol is adapted from literature for similar substrates and provides a starting point for optimization.[12][17][18]
Reaction Scheme: R-B(OH)₂ + this compound → 3-R-Indazole
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.05-0.10 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane/Water, Toluene, DME)
Procedure:
-
Setup: To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent system.
-
Reaction: Heat the mixture to the desired temperature (typically 80-140 °C) with vigorous stirring. Microwave irradiation can also be employed to reduce reaction times.[12][17]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-indazole.
This reaction facilitates the formation of C-N bonds, enabling the introduction of a wide range of amines onto the indazole core.[11][14] The mechanism involves oxidative addition, coordination of the amine, deprotonation, and reductive elimination.[15][19]
Reaction Scheme: R-NH₂ + this compound → 3-(R-amino)-Indazole
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium catalyst and ligand (e.g., Pd₂(dba)₃ with XantPhos or BINAP)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4-2.2 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
Setup: In an oven-dried reaction vessel, combine this compound, the palladium catalyst, and the phosphine ligand.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add the base, followed by the anhydrous solvent and then the amine coupling partner.
-
Reaction: Seal the vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography on silica gel to yield the desired 3-amino-indazole derivative.
Applications in Drug Development
The indazole scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound are key components in a wide range of biologically active compounds, particularly as kinase inhibitors in oncology.[11][14] Functionalization at the C3 position allows for the synthesis of diverse libraries of compounds for screening and lead optimization.
For instance, the 3-amino-1H-indazole core is found in numerous kinase inhibitors. The direct amination of this compound via the Buchwald-Hartwig reaction offers an efficient route to access these important molecular scaffolds.[14]
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Classifications: Acute Toxicity (Oral, Category 3), Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Respiratory system, Category 3).
-
Signal Word: Danger.
-
Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
References
- 1. 3-Bromo-1H-indazole | C7H5BrN2 | CID 721568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-溴吲唑 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. H37775.09 [thermofisher.com]
- 4. 3-Bromo-1H-indazole, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. 3-溴吲唑 | 40598-94-5 [m.chemicalbook.com]
- 6. 3-Bromo-5-nitro-1H-indazole [chembk.com]
- 7. benchchem.com [benchchem.com]
- 8. soc.chim.it [soc.chim.it]
- 9. A novel synthesis of 3-substituted indazole derivatives - Lookchem [lookchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. 40598-94-5|3-Bromo-1H-indazole|BLD Pharm [bldpharm.com]
Synthetic Pathway for 3-Bromoindazole from Isatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed multi-step synthetic pathway for the preparation of 3-bromoindazole, a significant heterocyclic compound in medicinal chemistry, commencing from the readily available starting material, isatin. While a direct, one-pot conversion is not prominently documented in the existing literature, this paper details a viable and logical three-step reaction sequence. The proposed synthesis involves the initial conversion of isatin to indazole-3-carboxylic acid, followed by regioselective bromination, and concluding with decarboxylation to yield the target molecule, this compound. This guide furnishes detailed experimental protocols derived from analogous transformations reported in the literature, presents quantitative data in structured tables for clarity, and includes visual diagrams of the experimental workflow and reaction mechanism to aid in comprehension and practical implementation.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are foundational building blocks in the synthesis of a vast array of heterocyclic compounds due to their versatile reactivity.[1][2] The unique structural features of isatin, particularly the reactive carbonyl group at the C3 position, allow for a multitude of chemical transformations, making it a valuable precursor in drug discovery and development. Similarly, indazole-based compounds are of significant interest in medicinal chemistry, exhibiting a broad spectrum of biological activities. The introduction of a bromine atom onto the indazole scaffold can significantly modulate the pharmacological properties of the parent molecule, making this compound a key intermediate for the synthesis of novel therapeutic agents.
This document presents a comprehensive technical overview of a proposed synthetic route to obtain this compound from isatin. The pathway is constructed based on established and reliable chemical transformations documented in peer-reviewed literature.
Proposed Synthetic Pathway
The proposed synthesis of this compound from isatin is a three-step process:
-
Step 1: Synthesis of Indazole-3-carboxylic acid from Isatin. This step involves the hydrolytic ring-opening of isatin, followed by diazotization and subsequent reduction and cyclization to form the indazole ring system.[3]
-
Step 2: Bromination of Indazole-3-carboxylic acid. This step focuses on the regioselective electrophilic bromination of the indazole ring at the 3-position.
-
Step 3: Decarboxylation of 3-Bromo-1H-indazole-x-carboxylic acid. The final step involves the removal of the carboxylic acid group to yield the desired this compound.
Below is a visual representation of the overall experimental workflow.
Caption: Proposed experimental workflow for the synthesis of this compound from isatin.
Experimental Protocols
Step 1: Synthesis of Indazole-3-carboxylic acid from Isatin
This procedure is adapted from methodologies describing the conversion of isatin to indazole-3-carboxylic acid.[3]
Materials:
-
Isatin
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Sulfite (Na₂SO₃)
-
Ice
Procedure:
-
Isatin is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide.
-
The resulting solution is cooled, and the intermediate is converted to a diazonium salt by the addition of hydrochloric acid and a solution of sodium nitrite at low temperatures (0-5 °C).
-
The diazonium salt is then reduced, typically using a reducing agent like sodium sulfite.
-
Acidification of the reaction mixture induces cyclization to form indazole-3-carboxylic acid.
-
The crude product is collected by filtration, washed with cold water, and dried.
Step 2: Bromination of Indazole-3-carboxylic acid
The following protocol is based on the bromination of indazole derivatives.[4]
Materials:
-
Indazole-3-carboxylic acid
-
Glacial Acetic Acid
-
Bromine (Br₂)
Procedure:
-
Suspend indazole-3-carboxylic acid in glacial acetic acid.
-
Heat the suspension to form a clear solution, then cool to a designated temperature (e.g., 90 °C).[4]
-
Slowly add a solution of bromine in glacial acetic acid to the reaction mixture while maintaining the temperature.
-
After the addition is complete, continue heating the reaction for a specified duration.
-
Cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 3: Decarboxylation
The protocol for decarboxylation can vary depending on the stability of the bromo-indazole-carboxylic acid. A common method is thermal decarboxylation.
Materials:
-
Bromo-indazole-carboxylic acid
-
High-boiling point solvent (e.g., diphenyl ether) or neat heating
Procedure:
-
The bromo-indazole-carboxylic acid is heated in a high-boiling point solvent or neat at a temperature sufficient to induce decarboxylation (typically >200 °C).
-
The reaction progress is monitored by TLC or by observing the cessation of gas (CO₂) evolution.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by a suitable workup procedure, which may include extraction or crystallization.
-
Further purification can be achieved by column chromatography or recrystallization.
Quantitative Data
The following tables summarize typical quantitative data for reactions analogous to the steps in the proposed synthesis.
Table 1: Synthesis of Bromo-Indazole Derivatives
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Indazole-3-carboxylic acid | Bromine | Acetic Acid | 90 - 120 | 16 | 87.5 | [4] |
| 5-nitro-1H-indazole | Bromine | DMF | Not specified | Not specified | 95 | [5] |
| 4-nitro-1H-indazole | Bromine | Acetic Acid/Chloroform | < 25 | 5.5 | Not specified |[6] |
Table 2: General Reaction Conditions for Isatin Derivatives
| Reaction Type | Reagents | Solvent | Key Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Synthesis of isatin derivatives | Varies | Varies | Varies | 65-84 | [1] |
| Conversion of indoles to isatins | NBS-DMSO | Not specified | Heating | Good to excellent |[7] |
Reaction Mechanism
The key step of bromination of the indazole ring proceeds via an electrophilic aromatic substitution mechanism. The indazole ring is activated towards electrophilic attack, and the bromine is introduced regioselectively.
Caption: General mechanism for the electrophilic bromination of an indazole derivative.
Conclusion
The proposed three-step synthesis of this compound from isatin represents a viable and logical approach based on well-established chemical transformations. This guide provides a foundational framework for researchers to develop a robust and efficient synthesis of this important heterocyclic compound. The detailed protocols, quantitative data from analogous reactions, and visual diagrams are intended to facilitate the practical implementation and further optimization of this synthetic pathway. Careful control of reaction conditions, particularly during the bromination step, will be crucial to ensure high regioselectivity and yield. Further experimental validation is recommended to refine the specific conditions for each step of this proposed synthesis.
References
- 1. biomedres.us [biomedres.us]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 4. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Spectroscopic Data for 3-Bromoindazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 3-Bromoindazole (CAS 40598-94-5), a key heterocyclic building block in medicinal chemistry and organic synthesis. Due to the limited availability of a complete public dataset for this specific molecule, this report combines available experimental data with data from closely related compounds to provide a comprehensive resource for researchers. The experimental protocols provided are generalized for the acquisition of such data for indazole derivatives.
Spectroscopic Data
The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.
¹H NMR Data (Experimental)
The following proton NMR data has been reported for this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 13.4 | broad singlet | 1H, N-H |
| 7.57 | multiplet | 2H, Ar-H |
| 7.45 | triplet | 1H, Ar-H |
| 7.22 | triplet | 1H, Ar-H |
Solvent: CDCl₃
¹³C NMR Data (Predicted for a Related Compound)
| Chemical Shift (δ, ppm) | Assignment |
| ~140 - 145 | C-7a |
| ~125 - 130 (q) | C-6 (coupled to F) |
| ~122 - 126 | C-5 |
| ~120 - 124 (q) | -CF₃ |
| ~118 - 122 | C-3a |
| ~115 - 120 | C-4 |
| ~110 - 115 | C-3 |
| ~105 - 110 | C-7 |
Note: These are predicted values for a related compound and may not represent the exact chemical shifts for this compound.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration |
| 3300-3000 | N-H stretch |
| 3100-3000 | Aromatic C-H stretch |
| 1620-1450 | C=C and C=N stretching (aromatic and pyrazole rings) |
| 900-650 | C-H out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and fragmentation pattern.
Electron Ionization Mass Spectrometry (EI-MS) Data (Experimental)
| m/z | Interpretation |
| 198 | [M+2]⁺ |
| 196 | [M]⁺ |
The presence of two peaks of almost equal intensity separated by 2 m/z units is characteristic of a compound containing one bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for solid organic compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
¹H NMR Acquisition:
-
The ¹H NMR spectrum is typically acquired on a 300, 400, or 500 MHz spectrometer.
-
A standard one-pulse sequence is used.
-
Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Acquisition:
-
The ¹³C NMR spectrum is acquired on the same spectrometer.
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum.
-
A longer relaxation delay (e.g., 2-10 seconds) may be necessary for quaternary carbons.
-
A significantly larger number of scans is usually required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
The spectrum is referenced to the solvent peak.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Sample Introduction:
-
For a solid sample like this compound, it can be introduced into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable volatile solvent and introducing it through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
Ionization (Electron Ionization - EI):
-
In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecule to ionize and fragment.
Mass Analysis and Detection:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
The detector records the abundance of each ion, generating the mass spectrum.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: A generalized workflow for the synthesis and spectral characterization of this compound.
The Solubility of 3-Bromoindazole in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromoindazole, a key building block in medicinal chemistry and drug discovery. Due to a lack of publicly available quantitative solubility data, this document focuses on its physicochemical properties and provides detailed experimental protocols to enable researchers to generate precise and reliable solubility data tailored to their specific applications.
Physicochemical Properties of this compound
Understanding the fundamental physicochemical properties of a compound is crucial for predicting its solubility behavior and for designing appropriate experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂ | [1][2] |
| Molecular Weight | 197.03 g/mol | [1][2] |
| CAS Number | 40598-94-5 | [1][2] |
| Melting Point | 143-147 °C | [1] |
| Form | Solid | [1] |
| InChI Key | HTKXRTUKPXEALT-UHFFFAOYSA-N | [1][2] |
Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| e.g., Ethanol | 25 | e.g., Shake-Flask | ||
| e.g., DMSO | 25 | e.g., Shake-Flask | ||
| e.g., Dichloromethane | 25 | e.g., Shake-Flask | ||
| e.g., Acetone | 25 | e.g., Shake-Flask | ||
| e.g., Acetonitrile | 25 | e.g., Shake-Flask | ||
| e.g., Toluene | 25 | e.g., Shake-Flask | ||
| e.g., Methanol | 25 | e.g., Shake-Flask |
Experimental Protocols for Solubility Determination
To obtain reliable and reproducible solubility data, standardized experimental protocols are essential. The following sections detail the established methodologies for determining the thermodynamic solubility of this compound.
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is considered the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[4][5]
Objective: To determine the maximum concentration of this compound that can be dissolved in a selection of organic solvents at equilibrium and a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, DMSO, acetone, etc.)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[4][5]
-
Solvent Addition: Dispense a known volume of the selected organic solvent into each vial.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[4] The vials should be shaken for a sufficient period, typically 24-72 hours, to ensure that equilibrium is reached.[4][5]
-
Phase Separation: After the incubation period, visually inspect the vials to confirm the presence of undissolved solid. Centrifuge the vials at a high speed to pellet the remaining solid.[4]
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Dilution: Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Analysis: Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis method.[4]
-
Calculation: Calculate the solubility of this compound in the solvent, expressed in mg/mL or mol/L.[4]
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the shake-flask solubility determination method.
This guide provides the necessary framework for researchers to systematically determine the solubility of this compound in various organic solvents. The outlined experimental protocol, when followed diligently, will yield high-quality, reliable data essential for applications in drug development and chemical research.
References
A Comprehensive Technical Guide to 3-Bromoindazole for Researchers and Drug Development Professionals
Introduction
3-Bromoindazole is a pivotal heterocyclic compound that serves as a versatile building block in the realms of medicinal chemistry and organic synthesis. As a brominated heteroaromatic compound, it is highly valued as a key precursor in the synthesis of a multitude of complex, biologically active molecules.[1] The strategic placement of the bromine atom at the 3-position of the indazole core provides a reactive handle for a variety of chemical modifications, particularly cross-coupling reactions. This allows for the introduction of diverse substituents to explore the chemical space around the indazole scaffold.[2]
Derivatives of this compound are found in a range of pharmacologically active compounds, including the anticancer drug Axitinib, as well as gamendazole and YC-1, highlighting its significance in modern drug discovery programs.[1] This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis protocols, and its applications in the development of novel therapeutic agents.
Chemical Identification and Properties
The physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂ | [3] |
| Molecular Weight | 197.03 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 143-147 °C | [3] |
| Boiling Point | 333.8 ± 15.0 °C (Predicted) | [3] |
| Density | 1.770 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 11.82 ± 0.40 (Predicted) | [3] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., nitrogen or argon). | [1][3] |
Synthesis of this compound
The synthesis of this compound can be achieved through the direct bromination of 1H-indazole. The following protocol is a general method for this transformation.
Experimental Protocol: Bromination of 1H-Indazole
Materials:
-
1H-Indazole
-
Sodium hydroxide (NaOH) solution (2.0 M)
-
Bromine (Br₂)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl) solution (2.0 N)
-
Water
Procedure:
-
Suspend 1H-indazole (1 equivalent) in a 2.0 M sodium hydroxide solution.
-
Slowly add a solution of bromine (0.74 equivalents) to the suspension at ambient temperature.
-
Following the addition of bromine, add more 2.0 M sodium hydroxide solution dropwise.
-
Stir the reaction mixture for 3 hours.
-
Quench the reaction by adding a small amount of sodium bisulfite to consume any excess bromine.
-
Acidify the mixture with a 2.0 N hydrochloric acid solution to precipitate the product.
-
Collect the precipitate by filtration and wash it with water.
-
The resulting solid is this compound. A typical yield for this reaction is around 80%.[3]
Synthetic Workflow for this compound
The synthesis of this compound from 1H-indazole is a straightforward process that can be visualized as the following workflow:
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Applications in Drug Discovery and Development
This compound is a highly valuable precursor in the synthesis of various therapeutic agents due to the versatility of the indazole scaffold and the reactivity of the bromine atom.
Role as a Precursor for Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] Bromo-indazole derivatives have been instrumental in the development of potent kinase inhibitors.[4] For instance, this compound derivatives are key intermediates in the synthesis of drugs like Axitinib, which targets Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2]
The bromine atom at the 3-position serves as a convenient handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents, enabling the exploration of the chemical space around the indazole core to optimize binding affinity and selectivity for the target kinase.[2]
Signaling Pathway Inhibition by Axitinib
Axitinib, synthesized from a this compound derivative, is a potent inhibitor of VEGFR-1, -2, and -3. The binding of VEGF to its receptor triggers a signaling cascade that promotes angiogenesis, a process crucial for tumor growth and metastasis. Axitinib blocks this pathway by inhibiting the autophosphorylation of the receptor, thereby preventing downstream signaling.
Caption: Inhibition of the VEGFR signaling pathway by Axitinib.
Other Therapeutic Applications
The versatility of the this compound scaffold has led to its use in the development of a wide range of therapeutic agents beyond kinase inhibitors. Some notable examples are summarized in the table below.
| Therapeutic Area | Target/Application | Reference |
| Oncology | Anticancer agents (e.g., PARP inhibitors, induction of apoptosis) | [1][4] |
| Inflammatory Diseases | Anti-inflammatory compounds | [1] |
| Infectious Diseases | Bacterial Gyrase B inhibitors | [1] |
| Neurology/CNS | Synthetic Cannabinoid Receptor Agonists (SCRAs) | [1][5] |
This compound is a cornerstone molecule in medicinal chemistry, providing a robust and adaptable scaffold for the synthesis of novel therapeutic agents. Its well-defined chemical properties and straightforward synthesis make it an accessible and valuable tool for researchers. The successful development of drugs like Axitinib from this compound derivatives underscores the immense potential of this compound in addressing a wide range of diseases. As research continues, it is anticipated that this compound will remain a key player in the ongoing quest for innovative and effective medicines.
References
The Enduring Scaffold: A Technical Guide to the Discovery and History of 3-Bromoindazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Among its functionalized congeners, 3-bromoindazole has proven to be a cornerstone synthetic intermediate, offering a versatile handle for the construction of complex molecular architectures with significant therapeutic potential. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of this compound derivatives. It details key experimental protocols, presents critical quantitative data, and visualizes the intricate signaling pathways modulated by these compounds, offering a vital resource for researchers in drug discovery and development.
A Historical Perspective: From Indazole's Discovery to the Rise of a Key Intermediate
The journey of this compound derivatives is intrinsically linked to the history of the parent indazole ring system. The first synthesis of an indazole derivative was reported by the Nobel laureate Emil Fischer in the 1880s . His work laid the foundation for the exploration of this fascinating heterocyclic scaffold.
Initially, research focused on understanding the fundamental reactivity and properties of the indazole ring. The development of reliable methods for the functionalization of the indazole core was a critical step in unlocking its therapeutic potential. The introduction of a halogen atom, particularly at the C3 position, proved to be a pivotal moment. The bromine atom at this position significantly modulates the molecule's physicochemical properties and, more importantly, serves as a versatile synthetic handle for introducing a wide array of substituents through various cross-coupling reactions.[1]
While the exact date of the first synthesis of this compound is not prominently documented, its emergence as a key building block in medicinal chemistry became increasingly evident in the latter half of the 20th century and has accelerated in the 21st century with the advent of modern synthetic methodologies. Its utility is exemplified by its role in the synthesis of numerous kinase inhibitors and other targeted therapies.[2]
Timeline: Key Milestones in the Journey of this compound Derivatives
Synthetic Methodologies for this compound and its Derivatives
The synthesis of 3-bromoindazoles can be broadly categorized into two main approaches: direct bromination of a pre-formed indazole ring and construction of the this compound scaffold from acyclic precursors.
Direct Bromination of Indazoles
The most common and direct route to this compound is the electrophilic bromination of indazole. The C3 position of the indazole ring is highly susceptible to electrophilic attack.
Common Brominating Agents and Conditions:
| Brominating Agent | Typical Solvents | Temperature | Key Considerations |
| Bromine (Br₂) | Acetic Acid, Chloroform, DMF | Room Temperature to 0-5 °C | Can lead to over-bromination; reaction conditions need careful control.[3] |
| N-Bromosuccinimide (NBS) | Acetonitrile, Dichloromethane | Room Temperature | Generally more selective for mono-bromination compared to Br₂. |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Ethanol | 40 °C (Ultrasound-assisted) | Offers rapid and efficient bromination under mild conditions.[4] |
Synthesis from Acyclic Precursors
In some cases, particularly for substituted 3-bromoindazoles, a convergent synthesis involving the construction of the indazole ring with the bromine atom already in place is advantageous. A common strategy involves the diazotization of a substituted aniline followed by cyclization.[5]
General Workflow for Synthesis from Acyclic Precursors:
Physicochemical and Spectroscopic Data
The accurate characterization of this compound and its derivatives is crucial for their use in synthesis and drug discovery.
Table 1: Physicochemical Properties of 3-Bromo-1H-indazole
| Property | Value | Reference |
| CAS Number | 40598-95-5 | |
| Molecular Formula | C₇H₅BrN₂ | |
| Molecular Weight | 197.03 g/mol | |
| Melting Point | 143-147 °C | |
| Appearance | White to off-white solid |
Table 2: Predicted ¹H and ¹³C NMR Data for 3-Bromo-1H-indazole
| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (100 MHz, DMSO-d₆) |
| Chemical Shift (ppm) | Assignment |
| ~13.5 (br s, 1H) | NH |
| ~7.8 (d, 1H) | H4 |
| ~7.6 (d, 1H) | H7 |
| ~7.4 (t, 1H) | H6 |
| ~7.2 (t, 1H) | H5 |
| Note: Predicted data based on structurally similar compounds and spectroscopic principles. Experimental values may vary.[6] |
Experimental Protocols
Synthesis of 3-Bromo-1H-indazole via Direct Bromination
Materials:
-
1H-Indazole
-
Sodium Hydroxide (NaOH)
-
Bromine (Br₂)
-
Hydrochloric Acid (HCl)
-
Sodium Sulfite (Na₂SO₃)
-
Deionized Water
-
Ethanol
Procedure:
-
In a round-bottom flask, suspend 1H-indazole (1.0 eq) in a 2M aqueous solution of sodium hydroxide.
-
Cool the mixture in an ice bath and slowly add a solution of bromine (1.0-1.2 eq) in a minimal amount of a suitable solvent (e.g., acetic acid) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by adding a small amount of sodium sulfite to destroy any excess bromine.
-
Acidify the mixture with 2N hydrochloric acid until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-bromo-1H-indazole.[3]
Expected Yield: 70-85%
General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
Materials:
-
3-Bromo-1H-indazole (or N-protected derivative)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane, Toluene, DMF)
-
Water
Procedure:
-
To a reaction vessel, add 3-bromo-1H-indazole (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Degas the vessel and backfill with an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the degassed solvent and water (if required for the chosen conditions).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
The Role of this compound Derivatives in Drug Discovery: Targeting Key Signaling Pathways
The true value of this compound lies in its application as a versatile precursor to a multitude of biologically active molecules. Its derivatives have shown remarkable efficacy in modulating the activity of key cellular signaling pathways implicated in various diseases, most notably cancer.
Inhibition of VEGFR-2 Signaling in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Several potent kinase inhibitors based on the indazole scaffold, such as Axitinib, target VEGFR-2.[2] The this compound core provides the essential framework for synthesizing these inhibitors.
PARP-1 Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase 1 (PARP-1) is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. In cancers with mutations in the homologous recombination (HR) pathway (e.g., BRCA1/2 mutations), inhibiting PARP-1 leads to the accumulation of DNA damage and cell death through a concept known as synthetic lethality. Indazole-based PARP inhibitors, such as Niraparib, have been successfully developed for the treatment of such cancers.[1]
Conclusion
From its historical roots in the foundational work of Emil Fischer to its current status as a cornerstone of modern medicinal chemistry, the journey of the indazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. The strategic introduction of a bromine atom at the C3 position has transformed the simple indazole ring into a highly versatile and powerful tool for the synthesis of complex, life-saving therapeutics. The continued exploration of this compound derivatives promises to yield novel drug candidates with improved efficacy and selectivity, further solidifying the enduring legacy of this remarkable scaffold in the ongoing quest for new medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|CAS 40598-94-5|Research Chemical [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
The 3-Bromoindazole Scaffold: A Privileged Motif in Drug Discovery and Chemical Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, leading to the development of several clinically approved drugs. The strategic introduction of a bromine atom at the 3-position of the indazole ring creates a versatile synthetic handle, enabling extensive functionalization through various cross-coupling reactions. This modification has given rise to a plethora of 3-bromoindazole derivatives with potent and diverse pharmacological profiles, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the potential biological activities of the this compound scaffold, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development in this promising area.
Anticancer Activity
Derivatives of the this compound scaffold have emerged as a significant class of anticancer agents, primarily through their potent inhibition of various protein kinases that are crucial for tumor growth and survival.[1]
Kinase Inhibition
The indazole core is a recognized hinge-binding motif for many kinases.[2] By modifying the substituents on the indazole ring, particularly at the 3-position via the bromo-substituent, medicinal chemists can achieve high potency and selectivity for specific kinase targets.[2]
A key signaling pathway frequently targeted by indazole derivatives is the RAF-MEK-ERK (MAPK) pathway, which is often dysregulated in various cancers, such as melanoma.[3][4] Mutations in the BRAF gene can lead to constitutive activation of this pathway, driving uncontrolled cell proliferation.[3] this compound-based compounds have been developed as potent inhibitors of mutant BRAF.[3]
Table 1: In Vitro Kinase Inhibitory Activity of Representative Indazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Vemurafenib | BRAF (V600E) | ~31 | [5] |
| Dabrafenib | BRAF (V600E) | ~0.8 | [5] |
| Encorafenib | BRAF (V600E) | ~0.3 | [5] |
| PLX4720 | BRAF (V600E) | ~13 | [5] |
| SB-590885 | BRAF (wild-type) | ~0.16 (Ki app) | [5] |
Note: While not all of these are strictly this compound derivatives in their final form, the this compound scaffold is a key intermediate in their synthesis, highlighting its importance in accessing these potent kinase inhibitors.
Antiproliferative Activity
The kinase inhibitory activity of this compound derivatives translates into potent antiproliferative effects against a range of cancer cell lines.
Table 2: In Vitro Antiproliferative Activity of Representative Indazole Derivatives
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Analog 3 | 4T1 | Breast Cancer | 0.23 | [2] |
| Compound 5a | K562 | Leukemia | 9.32 ± 0.59 | [6] |
| Compound 5a | A549 | Lung Cancer | 4.66 ± 0.45 | [6] |
| Compound 5k | Hep-G2 | Liver Cancer | 3.32 ± 0.43 | [6] |
| Compound 6a | K562 | Leukemia | 5.19 ± 0.29 | [6] |
| Compound 6o | K562 | Leukemia | 5.15 ± 0.55 | [6] |
Antimicrobial Activity
Recent studies have explored the potential of this compound derivatives as novel antimicrobial agents, particularly against multidrug-resistant bacterial strains.[7] Some derivatives have shown promising activity against Gram-positive bacteria.[7] One of the proposed mechanisms of action is the inhibition of the filamentous temperature-sensitive protein Z (FtsZ), a key bacterial protein involved in cell division.[8]
Table 3: In Vitro Antimicrobial Activity of Representative Indazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 2 | E. faecalis | 64-128 | [7] |
| Compound 3 | E. faecalis | 64-128 | [7] |
| Compound 5 | S. aureus | 64-128 | [7] |
| Compound 9 | S. aureus (MDR) | 4 | [7] |
| Compound 9 | E. faecalis | 4 | [7] |
Anti-inflammatory Activity
The this compound scaffold has also been investigated for its anti-inflammatory properties. The mechanism of action is often linked to the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway.[9][10] Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation, and some indazole derivatives have been shown to inhibit NO production in lipopolysaccharide (LPS)-activated macrophages.[11]
Neuroprotective Activity
Emerging research suggests that derivatives of the this compound scaffold may possess neuroprotective properties.[12] The underlying mechanisms are thought to involve the modulation of apoptotic pathways and the protection of neurons from oxidative stress.[12][13] Apoptosis, or programmed cell death, plays a crucial role in the pathology of various neurodegenerative diseases.[12]
Experimental Protocols
Synthesis of this compound Derivatives
The this compound scaffold is typically synthesized through the bromination of an indazole precursor. The bromine atom then serves as a versatile handle for introducing a wide range of substituents via cross-coupling reactions like the Suzuki-Miyaura coupling.
Example Protocol: Synthesis of 3-Bromo-4-nitro-1H-indazole [14]
-
To a flask equipped with a mechanical stirrer, add sodium acetate (0.306 mol), 4-nitro-1H-indazole (0.306 mol), 300 mL of acetic acid, and 300 mL of chloroform.
-
Prepare a solution of bromine (0.322 mol) in 60 mL of acetic acid.
-
Add the bromine solution to the reaction mixture over 3.5 hours, maintaining the temperature below 25 °C.
-
Stir the reaction mixture for an additional two hours.
-
Concentrate the mixture under reduced pressure.
-
Add 500 mL of water to the resulting solids.
-
Collect the solids by filtration, wash with 500 mL of water, and dry under vacuum to yield 3-bromo-4-nitro-1H-indazole.
In Vitro Kinase Assay (BRAF)**[3][5][15]
This protocol describes a general method for determining the inhibitory activity of a compound against BRAF kinase.
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Kinase Reaction:
-
Add the BRAF kinase to the wells of a 96-well plate.
-
Add the diluted test compound to the respective wells. Include a control with only DMSO (no inhibitor).
-
Initiate the kinase reaction by adding ATP and a suitable substrate (e.g., MEK1).
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Detection of Phosphorylation:
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate using an appropriate method, such as a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the reaction. A decrease in luminescence corresponds to higher kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
MTT Assay for Antiproliferative Activity**[16][17][18][19]
This colorimetric assay measures cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution)**[7][20][21]
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microplate.
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).
-
Inoculation: Add the bacterial suspension to each well of the microplate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Nitric Oxide (NO) Production Assay**[11][22][23][24]
This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit NO production in LPS-stimulated macrophages.
-
Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Measure the absorbance at 540 nm. The amount of nitrite in the supernatant is an indicator of NO production.
-
-
Data Analysis: Compare the NO production in treated cells to that in untreated, LPS-stimulated cells to determine the inhibitory effect of the compound.
Signaling Pathways and Experimental Workflows
Caption: The BRAF-MEK-ERK signaling pathway and its inhibition by this compound-based compounds.
Caption: The NF-κB signaling pathway in inflammation, a potential target for this compound derivatives.
Caption: Inhibition of bacterial cell division through the targeting of FtsZ polymerization.
Caption: Potential neuroprotective mechanism via modulation of the intrinsic apoptosis pathway.
Conclusion
The this compound scaffold represents a highly valuable and versatile platform for the discovery and development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, leading to the identification of potent modulators of various biological targets. The significant anticancer activity, particularly through kinase inhibition, is well-documented and continues to be a major area of research. Furthermore, the emerging evidence of antimicrobial, anti-inflammatory, and neuroprotective properties suggests that the full therapeutic potential of this scaffold is yet to be fully realized. This technical guide provides a solid foundation for researchers to explore the rich chemical biology of this compound derivatives and to design and synthesize new compounds with improved efficacy and selectivity for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An essential regulator of bacterial division links FtsZ to cell wall synthase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuronal life-and-death signaling, apoptosis, and neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apoptotic Cell Death Regulation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
3-Bromoindazole: A Versatile Fragment for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] Among its derivatives, 3-bromoindazole stands out as a particularly valuable and versatile building block in fragment-based drug discovery (FBDD). Its strategic bromine atom at the 3-position serves as a reactive "handle" for a variety of chemical modifications, most notably palladium-catalyzed cross-coupling reactions.[3][4] This allows for the systematic and efficient exploration of chemical space to develop potent and selective inhibitors for a diverse array of biological targets. This guide provides a comprehensive overview of this compound's role in drug discovery, detailing its synthesis, biological targets, and the experimental protocols used to evaluate its derivatives.
Physicochemical Properties of this compound
Assessing the drug-likeness of a fragment is crucial in the early stages of drug discovery. The physicochemical properties of the this compound core make it an attractive starting point for developing therapeutic agents.
| Property | Value | Source |
| CAS Number | 40598-95-5 | [5] |
| Molecular Formula | C₇H₅BrN₂ | [5] |
| Molecular Weight | 197.03 g/mol | [5] |
| Appearance | Solid | [5] |
| Melting Point | 143-147 °C | [5] |
| LogP (Consensus) | 3.26 | [4] |
| Topological Polar Surface Area (TPSA) | 28.68 Ų | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
Synthesis and Functionalization
The utility of this compound stems from its synthetic tractability. The core can be synthesized through various routes, and the C3-bromine atom is readily functionalized to generate extensive compound libraries.
General Synthesis of the Indazole Core
A common approach to synthesizing the indazole ring system begins with appropriately substituted benzene derivatives, which then undergo cyclization. For instance, a substituted 2-methylaniline can be converted to the corresponding indazole in a high-yielding two-step process involving acetylation and subsequent cyclization.
Key Functionalization Reactions
The bromine atom at the 3-position is the key to the scaffold's versatility, enabling a range of palladium-catalyzed cross-coupling reactions.[4] This allows for the introduction of diverse aryl, heteroaryl, and alkyl groups.[3]
-
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the bromoindazole with various boronic acids or esters.[3] Microwave-assisted protocols can significantly accelerate these reactions.[6]
-
Buchwald-Hartwig Amination: This method facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 3-position.[7]
Caption: General workflow for synthesis and functionalization.
Key Biological Targets
Derivatives of the this compound fragment have shown potent activity against several important classes of therapeutic targets, particularly in oncology and immunology.
Protein Kinases
Protein kinases are critical regulators of cellular signaling pathways and are frequently dysregulated in cancer.[2] The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, and many derivatives compete with ATP for the kinase's active site.[2][4]
-
BRAF/MEK/ERK Pathway: The RAS-RAF-MEK-ERK pathway is a key cascade that controls cell proliferation and survival.[3][8] Mutations in the BRAF gene, such as the V600E mutation, cause this pathway to become constitutively active, driving tumor growth in cancers like melanoma.[3] Indazole-based inhibitors, such as Vemurafenib, are designed to specifically target and inhibit the mutated BRAF kinase, blocking downstream signaling.[3]
-
Other Kinases: The versatility of the indazole scaffold has led to the development of inhibitors for a wide range of other kinases, including Anaplastic Lymphoma Kinase (ALK), AXL receptor tyrosine kinase, and JNKs.[6][9][10] For example, Entrectinib, a 3-aminoindazole derivative, shows high potency against ALK.[6][11]
Caption: Inhibition of the BRAF-MEK-ERK signaling pathway.
Poly(ADP-ribose) Polymerase (PARP)
PARP enzymes, particularly PARP1 and PARP2, play a crucial role in maintaining genomic stability by mediating DNA repair processes, primarily the base excision repair (BER) pathway for single-strand breaks.[12] PARP inhibitors have emerged as a major class of anticancer drugs that exploit the concept of "synthetic lethality". In tumors with defects in other DNA repair pathways, such as homologous recombination (HR) deficiency (e.g., due to BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and cell death.[13][14] Bromo-indazole derivatives have been investigated as potent PARP inhibitors.[2]
Caption: Mechanism of synthetic lethality with PARP inhibitors.
Indoleamine 2,3-dioxygenase 1 (IDO1)
IDO1 is an immunoregulatory enzyme that plays a key role in tryptophan metabolism via the kynurenine pathway.[15] By depleting tryptophan and producing immunosuppressive metabolites, IDO1 allows tumor cells to evade the host's immune system.[15][16] Therefore, inhibiting IDO1 has become an attractive strategy in cancer immunotherapy.[17] While various scaffolds like imidazoles and triazoles have been explored as IDO1 inhibitors, the adaptable nature of the indazole core makes it a candidate for developing novel inhibitors in this class.[15][17]
Quantitative Biological Data
The following tables summarize representative data for indazole derivatives, highlighting their potency against various biological targets.
Table 1: Anti-proliferative Activity of Substituted Indazole Derivatives
| Compound Type / Scaffold | Substitution Pattern | Target Cell Line | IC₅₀ (µM) | Reference |
| 3-(pyrrolopyridin-2-yl)indazole | Various | HL60 (Leukemia) | 0.0083 | [8] |
| 3-(pyrrolopyridin-2-yl)indazole | Various | HCT116 (Colon Cancer) | 0.0013 | [8] |
| 3-Aminoindazole (Entrectinib) | 3-amino-5-substituted | ALK-positive cells | 0.012 (enzyme IC₅₀, nM) | [6][8] |
| 6-substituted-1H-indazole | 6-(4-ethylpiperazin-1-yl)pyridin-3-yl | 4T1 (Breast Cancer) | 0.23 | [1] |
| 3-Aminoindazole Derivative | EGFR-L858R/T790M | H1975 cancer cells | 0.191 (EC₅₀) | [6] |
Table 2: Activity of Indazole-based Bacterial Gyrase B Inhibitors
| Compound Class | Target | S. aureus GyrB (IC₅₀, nM) | S. aureus MIC (µg/mL) | S. pneumoniae MIC (µg/mL) |
| Lead Indazole | Bacterial Gyrase B | < 8 | 0.25 | 0.125 |
| Optimized Analogues | Bacterial Gyrase B | < 8 | 0.125 - 0.5 | 0.06 - 0.25 |
(Data represents a summary of findings from the Journal of Medicinal Chemistry, 2012)[18]
Key Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of drug discovery research. Below are methodologies for key synthetic and biological assays involving indazole derivatives.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed coupling of this compound derivatives with boronic acids or esters.[4][7]
-
Reagent Preparation: To a reaction vessel, add this compound (1.0 eq), the corresponding aryl/heteroaryl boronic acid or ester (1.2-2.0 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[7]
-
Reaction: Heat the reaction mixture (e.g., 80-120 °C) with stirring for the required time (typically 2-24 hours), monitoring progress by TLC or LC-MS.[4]
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-substituted-indazole.[7]
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of synthesized indazole derivatives against a target kinase.[1]
-
Reaction Mixture Preparation: Prepare a reaction mixture in a suitable kinase assay buffer containing the target kinase enzyme, a specific substrate (e.g., a peptide or protein), and varying concentrations of the test compound.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in the presence of a fluorescence-based detection system).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection: Quantify the amount of phosphorylated substrate. This can be achieved through radiometric assays (measuring incorporation of ³²P), fluorescence-based methods (e.g., Z'-LYTE™), or ELISA.
-
IC₅₀ Determination: Measure the kinase activity at different inhibitor concentrations to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) value.[1]
Protocol 3: In Vitro Anti-proliferative MTT Assay
This assay determines the ability of a compound to inhibit cell growth and proliferation.[1][18][19]
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for cell attachment.[18]
-
Compound Treatment: Treat the cells with serially diluted concentrations of the test compounds and incubate for an extended period (e.g., 48-72 hours).[1][18]
-
MTT Addition: After incubation, add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 3-4 hours at 37°C.[1][19] Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium salt into a purple formazan product.[19]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1][18]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[1][19] The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Calculation: Calculate the IC₅₀ values from the resulting dose-response curves.[1]
Caption: Workflow for synthesis and evaluation of analogs.
Conclusion
This compound has firmly established itself as a high-value fragment in the medicinal chemist's toolbox. Its synthetic accessibility and the versatility of the C3-bromine atom as a handle for diversification make it an ideal starting point for FBDD campaigns. The indazole core has proven effective in targeting a wide range of biologically important molecules, including kinases, PARP, and emerging immunotherapy targets. The continued exploration of the chemical space around this privileged scaffold, guided by detailed structure-activity relationship studies and robust biological evaluation, promises to yield novel therapeutic agents for cancer, inflammatory diseases, and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-溴吲唑 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound|CAS 40598-94-5|Research Chemical [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PARP inhibitors: Overview and indications [jax.org]
- 15. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Insights into the Electronic Landscape of 3-Bromoindazole: A Technical Guide for Researchers
Abstract
This technical guide provides a detailed examination of the electronic properties of 3-bromoindazole, a key heterocyclic building block in medicinal chemistry and materials science. Leveraging data from computational studies, this document offers researchers, scientists, and drug development professionals a comprehensive overview of the molecule's electronic structure, reactivity, and spectroscopic characteristics. Through the consolidation of theoretical data and methodologies, this guide aims to facilitate a deeper understanding of this compound's behavior in chemical and biological systems, thereby supporting the rational design of novel therapeutics and functional materials.
Introduction
Indazole and its derivatives are recognized as "privileged scaffolds" in drug discovery, appearing in a multitude of pharmacologically active compounds. The introduction of a bromine atom at the C3 position of the indazole ring profoundly influences its electronic distribution, creating a versatile intermediate for a wide array of chemical transformations. Understanding the electronic properties of this compound is paramount for predicting its reactivity, designing synthetic pathways, and elucidating its interactions with biological targets. This guide synthesizes findings from various theoretical studies to present a cohesive picture of its electronic landscape.
Molecular Structure and Electronic Properties
Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in characterizing the electronic properties of this compound and its analogues. The bromine substituent at the C3 position, an electron-withdrawing group, significantly modulates the electron density across the indazole ring system.
Frontier Molecular Orbitals (FMOs)
| Compound | HOMO-LUMO Gap (eV) | Computational Method Reference |
| 3-(Bromomethyl)-1-methyl-1H-indazole | 5.6 | Illustrative DFT Study |
| 3-Bromo-2-methyl-2H-indazole | 5.0 | Illustrative DFT Study |
| Table 1: Frontier Molecular Orbital Energy Gaps of this compound Derivatives. |
The electron-withdrawing nature of the bromine atom is expected to lower the energy of both the HOMO and LUMO levels compared to unsubstituted indazole.
Calculated Molecular Descriptors
A range of molecular descriptors for 3-bromo-1H-indazole have been calculated using computational methods. These parameters are critical for predicting the molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
| Property | Calculated Value |
| Topological Polar Surface Area (TPSA) | 28.68 Ų |
| LogP (Octanol-Water Partition Coefficient) | 2.3254 |
| Hydrogen Bond Acceptors | 1 |
| Hydrogen Bond Donors | 1 |
| Table 2: Calculated Physicochemical Properties of 3-Bromo-1H-indazole.[1] |
Theoretical and Experimental Protocols
The theoretical investigation of this compound's electronic properties relies on robust computational chemistry protocols.
Density Functional Theory (DFT) Calculations
A representative and reliable computational methodology for studying the electronic structure and reactivity of indazole derivatives, including the formation of 3-bromo-1H-indazole, has been reported.[2]
Protocol:
-
Geometry Optimization: The molecular structure of 3-bromo-1H-indazole is optimized to its lowest energy conformation.
-
Functional and Basis Set: The calculations are performed using the ωB97X-D functional, which accounts for long-range dispersion interactions, and the 6-31G* basis set.[2]
-
Solvation Model: To simulate the effect of a solvent environment, the conductor-like polarizable continuum model (C-PCM) is employed, with acetonitrile (dielectric constant = 37.5) as the solvent.[2]
-
Property Calculations: Following geometry optimization, key electronic properties such as HOMO and LUMO energies, molecular electrostatic potential, and atomic charges are calculated.
Time-Dependent DFT (TD-DFT) for Electronic Spectra
TD-DFT is a powerful method for simulating the ultraviolet-visible (UV-Vis) absorption spectra of molecules. This technique allows for the prediction of electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in an experimental spectrum.
Protocol:
-
Ground State Calculation: An initial DFT calculation is performed to obtain the optimized ground-state geometry and molecular orbitals. A common and effective approach for such molecules involves the B3LYP functional with a 6-311+G(d,p) basis set.
-
Excited State Calculations: TD-DFT calculations are then carried out to determine the energies of the first several singlet excited states.
-
Spectral Simulation: The calculated excitation energies and oscillator strengths are used to generate a theoretical UV-Vis spectrum.
Reactivity and Chemical Behavior
The electronic structure of this compound dictates its chemical reactivity, making it a versatile synthon.
Electrophilic and Nucleophilic Sites
The C3 position of the indazole ring is inherently electron-deficient due to the proximity of the two nitrogen atoms. The addition of an electronegative bromine atom at this position further enhances its electrophilic character. This makes the C3 carbon susceptible to nucleophilic attack. Conversely, the nitrogen atoms of the pyrazole ring possess lone pairs of electrons and represent the primary nucleophilic centers of the molecule. Molecular Electrostatic Potential (MEP) maps are a valuable computational tool for visualizing these electron-rich and electron-poor regions, thereby predicting sites of electrophilic and nucleophilic attack.
Role in Cross-Coupling Reactions
The bromine atom at the C3 position serves as an excellent "chemical handle" for a variety of transition metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This reactivity is a direct consequence of the electronic nature of the C-Br bond, which is susceptible to oxidative addition by a low-valent metal catalyst.
Visualizations
Computational Workflow for Electronic Property Analysis
Caption: Computational workflow for DFT and TD-DFT analysis.
Logical Relationship of Electronic Properties and Reactivity
Caption: Influence of electronic properties on reactivity.
Conclusion
The electronic properties of this compound, shaped by its unique molecular structure, render it a highly valuable and versatile molecule in chemical synthesis and drug design. Theoretical studies, particularly DFT and TD-DFT, provide indispensable tools for elucidating its electronic landscape, predicting its reactivity, and understanding its spectroscopic signatures. This guide has consolidated key theoretical data and methodologies to offer a foundational understanding for researchers. Further dedicated computational and experimental studies are encouraged to build upon this foundation and fully exploit the potential of this compound in developing next-generation therapeutics and advanced materials.
References
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions with 3-Bromoindazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, with derivatives exhibiting a broad spectrum of biological activities. The functionalization of the indazole core at the C3 position is a key strategy for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the synthesis of 3-aryl-1H-indazoles from 3-bromoindazole, enabling the formation of carbon-carbon bonds with a wide range of aryl and heteroaryl boronic acids. This document provides detailed application notes and protocols for performing Suzuki-Miyaura coupling reactions with this compound, including optimized conditions and experimental workflows.
Reaction Principle
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling reaction between an organohalide (in this case, this compound) and an organoboron compound (typically a boronic acid or its ester). The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium catalyst to the aryl halide, transmetalation with the boronic acid in the presence of a base, and reductive elimination to yield the coupled product and regenerate the active palladium catalyst.
Applications in Drug Development
The synthesis of 3-aryl-1H-indazoles via Suzuki-Miyaura coupling is of significant interest in drug development. These compounds have been investigated as kinase inhibitors, particularly targeting signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. The ability to readily diversify the C3-substituent through this coupling reaction allows for the generation of extensive compound libraries for structure-activity relationship (SAR) studies, facilitating the optimization of potency and selectivity of drug candidates.
Experimental Data
Table 1: Optimization of Suzuki-Miyaura Reaction Conditions for this compound
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (5) | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 | 20 min (MW) | 95 | [1][2] |
| 2 | Pd(OAc)₂ (5) / RuPhos (10) | K₃PO₄ | 1,4-Dioxane/H₂O | 120 | 30 min (MW) | 92 | [1] |
| 3 | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME/H₂O | 80 | 2 h | Good | [3][4] |
| 4 | PdCl₂(PPh₃)₂ (10) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 h | 65 | [5] |
MW = Microwave irradiation
Table 2: Substrate Scope of Suzuki-Miyaura Coupling with Various Boronic Acids
| Entry | This compound Derivative | Boronic Acid | Product | Yield (%) | Reference |
| 1 | 3-Bromo-1H-indazole | Phenylboronic acid | 3-Phenyl-1H-indazole | 95 | [1][2] |
| 2 | 3-Bromo-1H-indazole | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-1H-indazole | 92 | [1][2] |
| 3 | 3-Bromo-1H-indazole | 2-Furylboronic acid | 3-(2-Furyl)-1H-indazole | 85 | [2] |
| 4 | 5-Bromo-1-methyl-1H-indazole | N-Boc-2-pyrroleboronic acid | 5-(1-Boc-pyrrol-2-yl)-1-methyl-1H-indazole | 75 | [3] |
| 5 | 7-Bromo-4-substituted-1H-indazole | Thienylboronic acid | 7-(Thienyl)-4-substituted-1H-indazole | 75 | [5][6] |
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of this compound
This protocol is based on the optimized conditions reported for the rapid and high-yielding synthesis of 3-aryl-1H-indazoles.[1][2]
Materials:
-
3-Bromo-1H-indazole
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Cesium carbonate (Cs₂CO₃, 2 equivalents)
-
1,4-Dioxane
-
Ethanol
-
Water
-
Microwave reactor vials
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a microwave reactor vial, add 3-bromo-1H-indazole (1 equivalent), the arylboronic acid (1.2 equivalents), Cs₂CO₃ (2 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).
-
Add a solvent mixture of 1,4-dioxane, ethanol, and water (e.g., 3:1.5:0.5 mL ratio).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 140 °C for 20 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-1H-indazole.
Protocol 2: Conventional Heating Suzuki-Miyaura Coupling
This protocol is suitable for laboratories without access to a microwave reactor and is based on established literature procedures.[3][4]
Materials:
-
3-Bromo-1H-indazole derivative
-
Aryl- or heteroarylboronic acid (2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Schlenk tube or round-bottom flask with condenser
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In an oven-dried Schlenk tube or round-bottom flask, add the 3-bromo-1H-indazole derivative (1 equivalent) and Pd(dppf)Cl₂ (0.1 equivalents).
-
Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous DME to the vessel and stir the mixture for 1 hour under the inert atmosphere.
-
In a separate flask, dissolve the aryl- or heteroarylboronic acid (2 equivalents) in anhydrous DME and potassium carbonate (2 equivalents) in water.
-
Sequentially add the boronic acid solution and the potassium carbonate solution to the reaction mixture.
-
Heat the reaction mixture to 80 °C for 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the pure product.
Visualizations
Caption: Generalized Suzuki-Miyaura reaction of this compound.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Caption: Decision logic for optimizing Suzuki-Miyaura reaction conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Sonogashira Coupling of 3-Bromoindazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of complex molecules, including pharmaceuticals, natural products, and conjugated polymers. The indazole core is a significant pharmacophore, and its derivatization via Sonogashira coupling provides access to a diverse range of compounds with potential biological activity.
This document provides a detailed protocol for the Sonogashira coupling of 3-bromoindazole. It is important to note that the reactivity of aryl bromides in Sonogashira coupling is generally lower than that of aryl iodides. Consequently, the reaction conditions may require optimization for specific substrates. Furthermore, for successful coupling at the 3-position of the indazole ring, protection of the N1-position is crucial to prevent side reactions. This protocol is based on established methodologies for similar substrates and provides a robust starting point for further development.
Data Presentation: Representative Yields
The following table summarizes representative yields for the Sonogashira coupling of an N-protected 3-haloindazole with various terminal alkynes. While the data is adapted from a study on a 5-bromo-3-iodo-N-protected-indazole, it serves as a valuable guide for the expected outcomes with N-protected this compound, given the similar electronic environment at the 3-position.
| Entry | Terminal Alkyne | Protecting Group (N1) | Coupled Product | Yield (%) |
| 1 | Phenylacetylene | Boc | 1-(tert-butoxycarbonyl)-3-(phenylethynyl)-1H-indazole | 85 |
| 2 | 1-Hexyne | Ts | 3-(Hex-1-yn-1-yl)-1-(tosyl)-1H-indazole | 78 |
| 3 | Trimethylsilylacetylene | Boc | 1-(tert-butoxycarbonyl)-3-((trimethylsilyl)ethynyl)-1H-indazole | 92 |
| 4 | Propargyl alcohol | Ts | (3-(1-(Tosyl)-1H-indazol-3-yl)prop-2-yn-1-ol) | 75 |
| 5 | 4-Ethynylanisole | Boc | 1-(tert-butoxycarbonyl)-3-((4-methoxyphenyl)ethynyl)-1H-indazole | 88 |
| 6 | 3-Butyn-1-ol | Ts | 4-(1-(Tosyl)-1H-indazol-3-yl)but-3-yn-1-ol | 72 |
Note: Yields are based on reactions with a 3-iodoindazole analogue and may vary for this compound. Optimization of reaction conditions may be required to achieve comparable yields.
Experimental Protocols
This section details the methodologies for the key steps in the Sonogashira coupling of this compound.
Protocol 1: N-Protection of this compound (Boc Protection)
Materials:
-
3-Bromo-1H-indazole
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-bromo-1H-indazole (1.0 eq) in acetonitrile, add triethylamine (1.5 eq) and a catalytic amount of DMAP.
-
Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 3 hours or until the reaction is complete as monitored by TLC.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-(tert-butoxycarbonyl)-3-bromo-1H-indazole.
Protocol 2: Sonogashira Coupling of N-Protected this compound
Materials:
-
1-(tert-butoxycarbonyl)-3-bromo-1H-indazole (or other N-protected this compound) (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-(tert-butoxycarbonyl)-3-bromo-1H-indazole (1.0 eq), PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%).
-
Add a degassed solvent mixture of triethylamine and DMF (e.g., 2:1 ratio).
-
Add the terminal alkyne (1.2 eq) to the reaction mixture via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the progress by TLC. Reaction times can vary from a few hours to overnight depending on the reactivity of the alkyne.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired 3-alkynyl-1-(tert-butoxycarbonyl)-1H-indazole.
Mandatory Visualizations
Experimental Workflow for Sonogashira Coupling of this compound
Caption: Experimental workflow for the Sonogashira coupling of this compound.
Catalytic Cycle of the Sonogashira Coupling
Caption: The palladium and copper co-catalyzed cycle for the Sonogashira reaction.
Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromoindazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become an indispensable tool in medicinal chemistry and drug development for the synthesis of arylamines. The 3-aminoindazole scaffold is a privileged structure found in a wide array of biologically active compounds, including potent kinase inhibitors used in oncology. The direct amination of 3-bromoindazole provides an efficient and modular route to access a diverse library of N-substituted 3-aminoindazoles for structure-activity relationship (SAR) studies and the development of new therapeutic agents.
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of this compound, summarizing key reaction parameters and offering step-by-step experimental procedures.
Reaction Principle
The Buchwald-Hartwig amination involves the coupling of an aryl halide (this compound) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the this compound, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The desired 3-aminoindazole product is formed via reductive elimination, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
The choice of ligand, base, and solvent is crucial for the success of the reaction and often requires optimization depending on the specific amine and indazole substrates.
Data Presentation
The following tables summarize the reaction conditions and yields for the Buchwald-Hartwig amination of various substituted 3-bromoindazoles with a range of amines.
Table 1: Palladium-Catalyzed Amination of this compound with Various Amines
| Entry | This compound Derivative | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-1H-indazole | N-Methylpiperazine | Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ (1.4) | Toluene | 110 | 18 | 73 |
| 2 | 3-Bromo-1H-indazole | Piperidine | Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ (1.4) | Toluene | 110 | 18 | 64 |
| 3 | 3-Bromo-1H-indazole | Pyrrolidine | Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ (1.4) | Toluene | 110 | 18 | 58 |
| 4 | 3-Bromo-1H-indazole | Morpholine | Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ (1.4) | Toluene | 110 | 18 | 17 |
| 5 | 3-Bromo-1H-indazole | Aniline | Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ (1.4) | Toluene | 110 | 18 | 35 |
| 6 | 3-Bromo-1H-indazole | Benzylamine | Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ (1.4) | Toluene | 110 | 18 | 23 |
Data adapted from a study on the direct access to 3-aminoindazoles by Buchwald-Hartwig C-N coupling reaction.
Table 2: Palladium-Catalyzed Amination of Substituted 3-Bromoindazoles with N-Benzyloxycarbonylpiperazine
| Entry | This compound Derivative | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-4-nitro-1H-indazole | Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ (1.4) | Toluene | 110 | 18 | 42 |
| 2 | 3-Bromo-4-chloro-1H-indazole | Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ (1.4) | Toluene | 110 | 18 | 39 |
| 3 | 3-Bromo-5-methoxy-1H-indazole | Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ (1.4) | Toluene | 110 | 18 | 25 |
| 4 | 3-Bromo-5-nitro-1H-indazole | Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ (1.4) | Toluene | 110 | 18 | 18 |
| 5 | 3-Bromo-5-chloro-1H-indazole | Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ (1.4) | Toluene | 110 | 18 | 31 |
| 6 | 3-Bromo-6-chloro-1H-indazole | Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ (1.4) | Toluene | 110 | 18 | 28 |
Data adapted from a study on the direct access to 3-aminoindazoles by Buchwald-Hartwig C-N coupling reaction.
Experimental Protocols
The following is a generalized protocol for the Buchwald-Hartwig amination of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Materials and Reagents:
-
This compound or a substituted derivative (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (2-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, RuPhos) (3-10 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, NaOt-Bu, LHMDS) (1.4-2.2 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (e.g., Schlenk tube or sealed vial)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
General Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the this compound (1.0 equiv), palladium precatalyst, and phosphine ligand.
-
Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (Argon or Nitrogen). This cycle should be repeated three times to ensure an oxygen-free atmosphere.[2]
-
Addition of Reagents: Under the inert atmosphere, add the base and the anhydrous solvent.
-
Addition of Amine: Add the amine to the reaction mixture.
-
Reaction Conditions: The reaction vessel is sealed and heated to the desired temperature (typically between 80-110 °C) with vigorous stirring.[2]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.[2]
-
Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 3-aminoindazole derivative.[2]
Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for the Buchwald-Hartwig amination of this compound.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
Synthesis of 3-Arylindazoles Using 3-Bromoindazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-arylindazoles from 3-bromoindazole. The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] The methods described herein focus on palladium-catalyzed cross-coupling reactions, which are highly efficient for forming carbon-carbon and carbon-nitrogen bonds at the C3 position of the indazole ring.
Introduction
This compound is a versatile starting material for the synthesis of a diverse library of 3-substituted indazoles. Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions provide reliable and high-yielding routes to 3-aryl, 3-amino, 3-vinyl, and 3-alkynylindazoles, respectively.[1][2][3][4] These reactions are characterized by their broad substrate scope and tolerance of various functional groups, making them invaluable tools in drug discovery and development.[1] Microwave-assisted synthesis has also been shown to significantly accelerate these transformations, often leading to higher yields in shorter reaction times.[2][5]
General Reaction Scheme
The synthesis of 3-arylindazoles from this compound can be generalized by the following palladium-catalyzed cross-coupling reaction scheme.
Caption: General reaction scheme for the synthesis of 3-arylindazoles.
Data Presentation: Comparison of Coupling Reactions
The choice of coupling reaction depends on the desired substituent at the C3 position. The following table summarizes typical reaction conditions and expected yields for various palladium-catalyzed cross-coupling reactions with this compound.
| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/RuPhos | K₃PO₄ or Cs₂CO₃ | Dioxane/H₂O or Toluene/EtOH/H₂O | 100-140 | 1-24 | 60-95[2] |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃/Xantphos or Pd(OAc)₂/BINAP | Cs₂CO₃ or NaOtBu | Toluene or Dioxane | 80-110 | 12-24 | 70-90 |
| Heck | Alkene | Pd(OAc)₂/PPh₃ | Et₃N or K₂CO₃ | DMF or Toluene | 100-140 | 12-24 | 50-85[3] |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N or Piperidine | THF or DMF | 25-80 | 2-12 | 70-95[4] |
Experimental Workflow
A general experimental workflow for the synthesis of 3-arylindazoles is depicted below. This workflow is applicable to most palladium-catalyzed cross-coupling reactions with minor modifications to the reaction setup and purification steps.
Caption: General experimental workflow for cross-coupling reactions.[1]
Detailed Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions. These can be adapted for other coupling partners and specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling (Microwave-Assisted)
This protocol describes the synthesis of 3-arylindazoles via a microwave-assisted Suzuki-Miyaura coupling of 3-bromoindazoles with arylboronic acids.[2]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane/Ethanol/Water (7:2:1, 5 mL)
-
Microwave vial (10 mL) with a stir bar
Procedure:
-
To a 10 mL microwave vial, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.
-
Add the 1,4-dioxane/ethanol/water solvent mixture to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 140°C for 1 hour.[5]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-arylindazole.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general procedure for the synthesis of 3-aminoindazoles via the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene or dioxane (5 mL)
-
Schlenk flask or sealed tube with a stir bar
Procedure:
-
In a Schlenk flask or sealed tube under an inert atmosphere (argon or nitrogen), add this compound, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vessel and heat the reaction mixture to 100-110°C with vigorous stirring for 12-24 hours.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts and the catalyst.
-
Wash the Celite pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-aminoindazole derivative.
Troubleshooting and Optimization
-
Low Yields: In case of low yields, consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the reaction temperature or time may also improve the conversion. For Suzuki-Miyaura reactions, ensuring the quality of the boronic acid is crucial, as they can degrade upon storage.
-
Side Reactions: Homocoupling of the boronic acid can be a significant side reaction in Suzuki-Miyaura couplings.[7] Using a precise stoichiometry of the boronic acid (1.1-1.2 equivalents) can help minimize this.[7] Dehalogenation of the this compound can also occur, particularly at higher temperatures. Using milder reaction conditions or a different catalyst system may be necessary.
-
Inert Atmosphere: For many palladium-catalyzed reactions, maintaining an inert atmosphere is critical to prevent catalyst deactivation.[6] Ensure proper degassing of the solvent and use of Schlenk techniques.
By following these protocols and considering the optimization strategies, researchers can efficiently synthesize a wide array of 3-arylindazole derivatives for various applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 4. kbfi.ee [kbfi.ee]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application of 3-Bromoindazole in Kinase Inhibitor Synthesis: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in the design of potent kinase inhibitors, with numerous derivatives progressing to clinical use. Among the various substituted indazoles, 3-bromoindazole and its analogs, such as 3-bromo-6-(trifluoromethyl)-1H-indazole, serve as highly versatile building blocks for the synthesis of diverse compound libraries. The strategic placement of a bromine atom at the 3-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. This enables the systematic exploration of the chemical space around the indazole core to optimize biological activity and drug-like properties. This document provides detailed application notes, experimental protocols, and relevant biological data for the use of this compound derivatives in the synthesis of kinase inhibitors.
Introduction
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. The indazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to mimic the hinge-binding motif of ATP in the kinase active site.[2][3]
This compound derivatives are particularly valuable starting materials for generating libraries of potential kinase inhibitors. The bromine atom at the C3 position is amenable to various cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4][5] These reactions allow for the introduction of a wide array of aryl, heteroaryl, and amine functionalities, facilitating the exploration of structure-activity relationships (SAR) to identify potent and selective inhibitors.[2] For instance, derivatives of 3-bromo-6-(trifluoromethyl)-1H-indazole have shown promise as inhibitors of key kinases such as BRAF, Pim kinases, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][6] The trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability of the final compounds.[6]
Key Synthetic Strategies
The functionalization of the 3-position of the indazole ring is a key strategy in the development of kinase inhibitors. The two most common and powerful methods employed are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between the this compound and an organoboron compound, such as a boronic acid or ester.[4][7] This reaction is widely used to introduce diverse aryl and heteroaryl substituents.[4] Microwave-assisted protocols have been shown to significantly accelerate these reactions.[8][9]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[10][11] This method is invaluable for introducing a wide range of primary and secondary amines to the 3-position of the indazole core, a common feature in many kinase inhibitors.[3][10]
Signaling Pathways and Drug Discovery Workflow
Kinase inhibitors derived from this compound scaffolds often target critical signaling pathways implicated in cancer progression.
Caption: BRAF-MEK-ERK signaling pathway and inhibition by this compound-based inhibitors.
A general workflow for the discovery of kinase inhibitors starting from this compound is depicted below.
Caption: General drug discovery workflow for kinase inhibitors.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of 3-bromo-6-(trifluoromethyl)-1H-indazole with an arylboronic acid.[3][4]
Materials:
-
3-Bromo-6-(trifluoromethyl)-1H-indazole (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Pd(dppf)Cl₂ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Round-bottom flask
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add 3-bromo-6-(trifluoromethyl)-1H-indazole, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.[4]
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.[4]
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).[4]
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]
-
Upon completion, cool the reaction mixture to room temperature.[4]
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-6-(trifluoromethyl)-1H-indazole.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of 3-bromo-6-(trifluoromethyl)-1H-indazole with an amine.[3][10]
Materials:
-
3-Bromo-6-(trifluoromethyl)-1H-indazole (1.0 equivalent)
-
Amine (1.2 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos or BINAP, 4 mol%)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Schlenk tube or round-bottom flask
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst and the phosphine ligand.[3]
-
Add 3-bromo-6-(trifluoromethyl)-1H-indazole and the base.[3]
-
Seal the tube, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.[3]
-
Add the anhydrous solvent, followed by the amine.[3]
-
Stir the reaction mixture at a set temperature (e.g., 80-110 °C) for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.[3][10]
-
After completion, cool the mixture to room temperature.[3]
-
Dilute with ethyl acetate and filter through a pad of Celite.[3]
-
Wash the filtrate with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-6-(trifluoromethyl)-1H-indazole derivative.[10]
Quantitative Data Summary
The following tables summarize representative data for this compound-derived kinase inhibitors. Note that the specific yields and IC₅₀ values can vary depending on the exact substrates and reaction conditions used.
Table 1: Typical Reaction Parameters for Cross-Coupling Reactions
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Pd₂(dba)₃ |
| Ligand | dppf, PPh₃ | Xantphos, BINAP |
| Base | K₂CO₃, Cs₂CO₃ | Cs₂CO₃, NaOtBu |
| Solvent | 1,4-Dioxane/Water, Toluene | Toluene, 1,4-Dioxane |
| Temperature | 80 - 140 °C | 80 - 110 °C |
| Reaction Time | 4 - 24 hours | 12 - 24 hours |
| Typical Yield | Good to Excellent | Good to Excellent |
| Data compiled from multiple sources.[3][4][8][10] |
Table 2: Biological Activity of Representative Indazole-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) |
| Analog 3 | - | - | 4T1 (Breast Cancer) | 0.23[2] |
| 3-IB-PP1 | Akt1-as1 | 18[12] | - | - |
| 3-IB-PP1 | Akt1-as2 | 28[12] | - | - |
| 3-IB-PP1 | Akt2-as1 | 1100[12] | - | - |
| 3-IB-PP1 | Akt2-as2 | 240[12] | - | - |
| 3-IB-PP1 | Akt3-as1 | 76[12] | - | - |
| 3-IB-PP1 | Akt3-as2 | 120[12] | - | - |
| Compound 14d | FGFR1 | 5.5[13] | - | - |
| Compound 59c | Pim1-3 | 3-70[13] | - | - |
| Compound C05 | PLK4 | < 0.1[14] | IMR-32 | 0.948[14] |
| Compound C05 | - | - | MCF-7 | 0.979[14] |
| Compound C05 | - | - | H460 | 1.679[14] |
| This table presents a selection of data from various sources to highlight the potential of the indazole scaffold. Not all compounds are direct derivatives of this compound but exemplify the inhibitory activities achievable with this core structure. |
Conclusion
This compound and its derivatives are invaluable tools in the synthesis of kinase inhibitors. The straightforward application of robust cross-coupling methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig reactions allows for the efficient generation of diverse chemical libraries. This facilitates the systematic exploration of structure-activity relationships, ultimately leading to the discovery of potent and selective drug candidates for the treatment of cancer and other diseases. The protocols and data presented herein provide a solid foundation for researchers to utilize this compound in their kinase inhibitor discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound|CAS 40598-94-5|Research Chemical [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 13. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 3-Bromoindazole: A Building Block for Next-Generation Agrochemicals
For Immediate Release
[City, State] – [Date] – 3-Bromoindazole is emerging as a critical and versatile scaffold in the development of novel agrochemicals. Its unique chemical properties allow for the synthesis of a diverse range of fungicidal, herbicidal, and insecticidal compounds. This report provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound as a key building block in the creation of next-generation crop protection agents.
Introduction to this compound in Agrochemical Synthesis
Indazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal and agrochemical research due to their wide spectrum of biological activities. The introduction of a bromine atom at the 3-position of the indazole ring provides a reactive handle for further chemical modifications, enabling the synthesis of complex molecules with enhanced biological efficacy. Modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have become powerful tools for the functionalization of this compound, allowing for the creation of extensive libraries of potential agrochemical candidates.
Application in Fungicide Development
Indazole-based compounds have shown significant promise as antifungal agents, often targeting the biosynthesis of ergosterol, an essential component of fungal cell membranes. The disruption of this pathway leads to compromised cell integrity and ultimately, fungal cell death.
Synthesis of Indazolyl-Triazole Fungicides
A notable class of fungicides derived from the indazole scaffold are the indazolyl-triazoles. The synthesis of these compounds often involves the N-arylation of a substituted indazole with a suitable triazole-containing intermediate. While direct synthesis from this compound is feasible, many reported syntheses utilize a pre-functionalized indazole. For instance, a series of (2R,3R)-2-(2,4-difluorophenyl)-3-(substituted indazol-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol derivatives have been synthesized and evaluated for their antifungal activity. One analog featuring a 5-bromo substitution on the indazole ring demonstrated significant activity against a variety of fungal pathogens.
Table 1: Antifungal Activity of Indazole Derivatives
| Compound Class | Fungal Species | IC50 / EC50 / MIC (µg/mL) | Reference |
| Indazolylchromones | Sclerotium rolfsii | ED50 = 10.10 - 16.18 | [1] |
| Fusarium oxysporum | ED50 = 27.82 | [1] | |
| Indazole-linked Triazoles | Candida spp. | Significant Activity | [2] |
| Aspergillus spp. | Significant Activity | [2] | |
| Azole Derivatives | C. albicans SC5314 | MIC50 < 1.52 | [3] |
Experimental Protocol: N-Arylation of this compound (General Procedure)
This protocol describes a general method for the N-arylation of this compound, a key step in the synthesis of many potential agrochemical compounds. Both Palladium-catalyzed Buchwald-Hartwig and Copper-catalyzed Ullmann-type reactions are viable methods.[4]
Materials:
-
3-Bromo-6-(trifluoromethyl)-1H-indazole
-
Aryl halide (e.g., aryl bromide, aryl iodide) or Arylboronic acid
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) or Copper(I) iodide (CuI)
-
Phosphine ligand (e.g., Xantphos, DavePhos) or Diamine ligand (e.g., 1,10-Phenanthroline)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure (Buchwald-Hartwig Amination):
-
To a dry Schlenk flask under an inert atmosphere, add 3-bromo-6-(trifluoromethyl)-1H-indazole (1.0 mmol), the aryl halide or arylboronic acid (1.2 mmol), palladium catalyst (0.02-0.05 mmol), and the phosphine ligand (0.04-0.10 mmol).[4]
-
Add the base (2.0-3.0 mmol) to the flask.[4]
-
Add the anhydrous solvent (5-10 mL).[4]
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.[4]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromoindazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 3-bromoindazole. The functionalization of the indazole scaffold is a critical endeavor in medicinal chemistry, as this privileged structure is a cornerstone in a multitude of biologically active compounds.[1][2] Palladium-catalyzed reactions offer a versatile and efficient toolkit for the synthesis of novel 3-substituted indazole derivatives, enabling the exploration of new chemical space for drug discovery and development.
This guide covers five key palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids.
-
Heck Coupling: For the formation of C-C bonds with alkenes.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
-
C-H Activation/Arylation: For the direct arylation of C-H bonds.
Each section includes a summary of representative reaction conditions and yields in a tabular format for easy comparison, followed by a detailed experimental protocol for a key transformation. Additionally, diagrams illustrating the catalytic cycles and a general experimental workflow are provided to aid in experimental design.
General Experimental Workflow
A typical workflow for palladium-catalyzed cross-coupling reactions of this compound is outlined below. Careful adherence to inert atmosphere techniques is crucial for the success of these reactions, as the palladium catalysts are often sensitive to oxygen.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids.[3] This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. Microwave irradiation can significantly accelerate this transformation.[4][5]
Data Presentation: Suzuki-Miyaura Coupling of 3-Bromoindazoles
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 (MW) | 1 h | 78 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 (MW) | 1 h | 82 |
| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 (MW) | 1 h | 75 |
| 4 | 2-Furylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 (MW) | 1 h | 72 |
| 5 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | DME/H₂O | 80 | 2 h | 85 |
| 6 | N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | DME/H₂O | 80 | 2 h | 88 |
Note: Yields are for isolated products. Data compiled from multiple sources.[4][6]
Catalytic Cycle: Suzuki-Miyaura Coupling
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of 3-Bromo-1H-indazole[5][7]
Materials:
-
3-Bromo-1H-indazole (1 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2 mmol, 2.0 equiv.)
-
1,4-Dioxane, Ethanol, and Water (7:2:1 mixture, 4 mL)
-
10 mL microwave synthesis vial with a cap
Procedure:
-
To a 10 mL microwave synthesis vial, add 3-bromo-1H-indazole, the corresponding arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.
-
Add the 1,4-dioxane/ethanol/water solvent mixture.
-
Seal the vial with a cap and place it in the cavity of a microwave synthesizer.
-
Irradiate the reaction mixture at 140 °C for 10-15 minutes.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1H-indazole.
Heck Coupling
The Heck reaction allows for the coupling of this compound with alkenes to introduce vinyl groups onto the indazole core.[7] Mechanochemical methods, such as high-speed ball-milling, have been shown to be effective for this transformation, offering a solvent-free alternative.[1]
Data Presentation: Heck Coupling of 3-Bromoindazoles
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Additive (mol%) | Conditions | Time | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | TEA | TBAB (5), NaBr | Ball-milling, 800 rpm | 90 min | 92 |
| 2 | Styrene | Pd(OAc)₂ (5) | PPh₃ (10) | TEA | TBAB (5), NaBr | Ball-milling, 800 rpm | 90 min | 85 |
| 3 | N-Vinylpyrrolidinone | Pd(OAc)₂ (5) | PPh₃ (10) | TEA | TBAB (5), NaBr | Ball-milling, 800 rpm | 90 min | 78 |
| 4 | Ethyl vinyl ether | Pd(OAc)₂ (5) | PPh₃ (10) | TEA | TBAB (5), NaBr | Ball-milling, 800 rpm | 90 min | 65 |
Note: Yields are for isolated products. Reactions performed on N-methyl-3-bromoindazole.[1]
Catalytic Cycle: Heck Coupling
References
- 1. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 2. BJOC - Reactivity of bromoselenophenes in palladium-catalyzed direct arylations [beilstein-journals.org]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent-free palladium-catalyzed direct arylation of heteroaromatics with aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Functionalization of the N1 Position of 3-Bromoindazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. Functionalization of the indazole core is a key strategy in the development of novel therapeutic agents. Specifically, substitution at the N1 position of the indazole ring system allows for the modulation of a compound's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. This document provides detailed application notes and experimental protocols for the selective functionalization of the N1 position of 3-bromoindazole, a versatile building block for the synthesis of diverse compound libraries. The methodologies covered include N-alkylation, N-arylation, N-acylation, and Michael addition.
Factors Influencing N1 vs. N2 Regioselectivity
The presence of two nucleophilic nitrogen atoms (N1 and N2) in the indazole ring presents a significant challenge in achieving regioselective functionalization. The outcome of N-substitution reactions is governed by a delicate interplay of steric and electronic factors, as well as reaction conditions, which can favor either thermodynamic or kinetic control.
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more stable than the 2H-tautomer. Consequently, N1-substituted indazoles are often the thermodynamically favored product. Reactions conducted under conditions that allow for equilibration, such as higher temperatures or longer reaction times, tend to yield the N1 isomer. Conversely, kinetically controlled reactions, often performed at lower temperatures, may favor the formation of the N2 isomer.
-
Steric Hindrance: The substituent at the C3 position plays a crucial role in directing the regioselectivity. The bromine atom at the C3 position of this compound provides moderate steric bulk, which can influence the approach of electrophiles.
-
Reaction Conditions: The choice of base, solvent, and catalyst system is critical in controlling the N1/N2 ratio. Strong, non-coordinating bases in non-polar aprotic solvents often favor N1 substitution.
N1-Alkylation of this compound
N-alkylation is a fundamental transformation for introducing alkyl groups at the N1 position, which can significantly impact a molecule's lipophilicity and metabolic stability.
Data Presentation: N1-Alkylation of this compound Derivatives
| Entry | Alkylating Agent | Base/Solvent | Temp (°C) | N1:N2 Ratio | Yield (%) | Reference |
| 1 | 1-bromobutane | NaH / THF | rt | >95:5 | 88 | Adapted from[1] |
| 2 | benzyl bromide | Cs2CO3 / DMF | rt | 85:15 | 92 | Adapted from[1] |
| 3 | isobutyl bromide | K2CO3 / DMF | 120 | 58:42 | 47 (N1) | [2] |
| 4 | isobutyraldehyde | Dean-Stark, then Et3N | rt | >99:1 | 76 | [3][4] |
Experimental Protocol: Selective N1-Alkylation using Sodium Hydride (Thermodynamic Control)
This protocol is adapted from methodologies known to favor N1-alkylation of substituted indazoles.
Materials:
-
3-Bromo-1H-indazole
-
Alkyl halide (e.g., 1-bromobutane)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-1H-indazole (1.0 equiv).
-
Add anhydrous THF to dissolve the indazole (final concentration of ~0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add the alkyl halide (1.1 equiv) dropwise to the suspension at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N1-alkylated this compound.
N1-Arylation of this compound
The introduction of aryl or heteroaryl moieties at the N1 position is a common strategy in drug design to explore structure-activity relationships (SAR) through interactions with aromatic binding pockets.
Data Presentation: N1-Arylation of this compound Derivatives
| Entry | Arylating Agent | Catalyst/Ligand | Base/Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)2 / XPhos | K3PO4 / Toluene | 110 | 85 | Adapted from general Buchwald-Hartwig protocols |
| 2 | 4-Methoxyphenyl iodide | CuI / L-proline | K2CO3 / DMSO | 90 | 78 | Adapted from general Ullmann coupling protocols |
| 3 | 3,5-dimethyliodobenzene | CuI / trans-1,2-cyclohexanediamine | K3PO4 / 1,4-dioxane | 110 | 96 | General method for indazole N-arylation |
Experimental Protocol: Copper-Catalyzed N1-Arylation (Ullmann Condensation)
This protocol provides a general procedure for the copper-catalyzed N-arylation of this compound.
Materials:
-
3-Bromo-1H-indazole
-
Aryl iodide or aryl bromide
-
Copper(I) iodide (CuI)
-
Ligand (e.g., L-proline, 1,10-phenanthroline)
-
Base (e.g., K2CO3, Cs2CO3)
-
Anhydrous solvent (e.g., DMF, DMSO, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube or sealed tube, add 3-bromo-1H-indazole (1.0 equiv), the aryl halide (1.2 equiv), CuI (10-20 mol%), and the ligand (20-40 mol%).
-
Add the base (2.0 equiv) and the anhydrous solvent.
-
Degas the mixture by purging with an inert gas for 10-15 minutes.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 90-140 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the N1-aryl-3-bromoindazole.
N1-Acylation of this compound
N-acylation introduces an acyl group to the N1 position, which can serve as a handle for further functionalization or act as a key pharmacophoric element. Regioselective N1-acylation can often be achieved, as the N1-acylindazole is typically the thermodynamically more stable isomer.[1][5]
Data Presentation: N1-Acylation of Indazoles
| Entry | Acylating Agent | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Acetic Anhydride | DMAPO / Boc2O | CH2Cl2 | rt | High | General method[6] |
| 2 | Benzoyl Chloride | Pyridine | CH2Cl2 | 0 to rt | High | General acylation |
| 3 | Various Carboxylic Acids | DMAPO / Boc2O | CH2Cl2 | rt | High | General method[6] |
Experimental Protocol: N1-Acetylation with Acetic Anhydride
This protocol describes a general method for the N-acetylation of this compound.
Materials:
-
3-Bromo-1H-indazole
-
Acetic anhydride
-
Pyridine or Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 3-bromo-1H-indazole (1.0 equiv) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or Et3N (1.5 equiv) followed by the dropwise addition of acetic anhydride (1.2 equiv).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 1-acetyl-3-bromo-1H-indazole.
N1-Michael Addition of this compound
The aza-Michael addition is a powerful C-N bond-forming reaction that allows for the introduction of a variety of functionalized alkyl chains at the N1 position by reacting with electron-deficient alkenes.
Data Presentation: Aza-Michael Addition of Azoles to Electron-Deficient Alkenes
| Entry | Azole | Michael Acceptor | Catalyst/Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Pyrazole | Methyl acrylate | DBU | DMF | 80 | 97 | [7] |
| 2 | Imidazole | Methyl acrylate | - | - | 80 | >97 | [7] |
| 3 | 4(5)-Nitroimidazole | Methyl acrylate | DBU | DMF | 80 | 95 | [8] |
Experimental Protocol: Base-Catalyzed N1-Michael Addition to Methyl Acrylate
This protocol is a general procedure for the aza-Michael addition of this compound to an electron-deficient alkene.
Materials:
-
3-Bromo-1H-indazole
-
Methyl acrylate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 3-bromo-1H-indazole (1.0 equiv) in anhydrous DMF, add DBU (1.2 equiv).
-
Stir the mixture at room temperature for 15 minutes.
-
Add methyl acrylate (1.5 equiv) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with brine (3x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the N1-Michael adduct.
Conclusion
The functionalization of the N1 position of this compound provides a versatile platform for the synthesis of novel and diverse chemical entities for drug discovery and development. By carefully selecting the appropriate reaction conditions, researchers can achieve high regioselectivity for N1-alkylation, N1-arylation, N1-acylation, and N1-Michael addition. The protocols and data presented herein serve as a comprehensive guide for scientists engaged in the chemical synthesis and modification of indazole-based compounds.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Michael-type addition of azoles of broad-scale acidity to methyl acrylate - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Bromoindazole in Organic Light-Emitting Diodes (OLEDs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromoindazole is a versatile heterocyclic building block that serves as a crucial precursor in the synthesis of advanced organic materials for various applications, including pharmaceuticals and organic electronics. In the realm of Organic Light-Emitting Diodes (OLEDs), the indazole moiety, functionalized via the bromine atom, allows for the construction of complex π-conjugated systems with tailored electronic and photophysical properties. The strategic introduction of the indazole core into OLED materials can influence charge transport characteristics, triplet energies, and emission profiles, making it a valuable scaffold for the development of high-performance emitters and host materials.
Derivatives of this compound are primarily utilized in OLEDs through the synthesis of:
-
Emitting Materials: By coupling this compound with various aromatic and heteroaromatic moieties, novel fluorescent or phosphorescent emitters can be synthesized. The indazole core can be part of a donor-acceptor structure, which is a common design strategy for developing materials with high quantum yields and specific emission colors.
-
Host Materials: For phosphorescent OLEDs (PhOLEDs), the host material must possess a high triplet energy to efficiently transfer energy to the phosphorescent dopant. The rigid structure of the indazole nucleus can be exploited to create wide-bandgap host materials with high thermal and morphological stability.
-
Thermally Activated Delayed Fluorescence (TADF) Materials: The design of molecules with a small energy gap between the lowest singlet and triplet excited states (ΔEST) is key for TADF. The electronic properties of indazole can be modulated through substitution at the 3-position to achieve the charge-transfer character necessary for efficient TADF.
This document provides detailed protocols for the synthesis of OLED materials derived from this compound, their fabrication into OLED devices, and a summary of their performance characteristics.
Data Presentation
The performance of OLEDs is quantified by several key metrics. The following table summarizes the performance of a deep-blue emitting OLED utilizing an indazole-based hot exciton material derived from a bromoindazole precursor.
| Parameter | Value |
| Role of Indazole Derivative | Emitter (Hot Exciton) |
| Maximum External Quantum Efficiency (EQEmax) | 5.71%[1] |
| Emission Color | Deep-Blue |
| Commission Internationale de l'Éclairage (CIE) Coordinates | Not Specified |
| Turn-on Voltage (Von) | Not Specified |
| Maximum Luminance (Lmax) | Not Specified |
| Current Efficiency (ηc) | Not Specified |
| Power Efficiency (ηp) | Not Specified |
Experimental Protocols
Synthesis of 3-Aryl-1H-indazole via Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the synthesis of 3-aryl-1H-indazoles from 3-bromo-1H-indazole and an arylboronic acid. This is a fundamental step in creating the functional core of an OLED material.
Materials:
-
3-Bromo-1H-indazole
-
Arylboronic acid (e.g., 4-carbazolylphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethanol
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a microwave reaction vial or a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 3-bromo-1H-indazole (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and cesium carbonate (3.0 mmol, 3.0 eq.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Solvent Addition: Add a mixture of 1,4-dioxane (8 mL), ethanol (2 mL), and degassed water (2 mL) to the flask.
-
Degassing: Seal the vessel and degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Reaction:
-
Microwave Irradiation: Place the sealed vessel in a microwave reactor and heat to 140 °C for 30-60 minutes.[2]
-
Conventional Heating: Alternatively, place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (30 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-1H-indazole.
Fabrication of a Multilayer OLED Device by Vacuum Deposition
This protocol outlines a general procedure for the fabrication of a multilayer OLED device using a synthesized indazole derivative as the emissive material. The process involves the sequential thermal evaporation of organic layers and a metal cathode onto a pre-patterned ITO substrate under high vacuum.
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Synthesized indazole-based emitter
-
Hole-Injection Layer (HIL) material (e.g., HAT-CN)
-
Hole-Transport Layer (HTL) material (e.g., TAPC)
-
Host material (e.g., mCP)
-
Electron-Transport Layer (ETL) material (e.g., TPBi)
-
Electron-Injection Layer (EIL) material (e.g., LiF or Liq)
-
Aluminum (Al) for the cathode
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Substrate cleaning solutions (Deionized water, acetone, isopropanol)
-
UV-Ozone cleaner
Procedure:
-
Substrate Cleaning:
-
Clean the patterned ITO substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of dry nitrogen.
-
Treat the substrates with UV-Ozone for 10-15 minutes to improve the work function of the ITO and remove any residual organic contaminants.
-
-
Layer Deposition:
-
Immediately transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.
-
Sequentially deposit the organic layers and the cathode without breaking the vacuum. The typical device architecture and layer thicknesses are as follows:
-
HIL: HAT-CN (10 nm) deposited at a rate of 0.1 Å/s.
-
HTL: TAPC (40 nm) deposited at a rate of 1.0 Å/s.
-
Emissive Layer (EML): Co-deposit the indazole-based emitter (e.g., 10 wt%) and a host material like mCP (90 wt%) to a thickness of 20 nm. The deposition rate of the host is typically around 1.0 Å/s, and the dopant rate is adjusted to achieve the desired concentration.
-
ETL: TPBi (40 nm) deposited at a rate of 1.0 Å/s.
-
EIL: LiF (1 nm) deposited at a rate of 0.1 Å/s.
-
Cathode: Al (100 nm) deposited at a rate of 2-5 Å/s.
-
-
-
Encapsulation:
-
After deposition, transfer the devices to a nitrogen-filled glovebox without exposure to air or moisture.
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers and the cathode from degradation.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode.
-
Measure the electroluminescence (EL) spectra and calculate the CIE coordinates using a spectroradiometer.
-
From the collected data, calculate the external quantum efficiency (EQE), current efficiency, and power efficiency.
-
Visualizations
Caption: Synthetic workflow for 3-Aryl-Indazole OLED materials.
Caption: Typical multilayer structure of an OLED device.
Caption: Energy level diagram for a typical OLED device.
References
Troubleshooting & Optimization
Technical Support Center: 3-Bromoindazole Suzuki Coupling
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 3-bromoindazole.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.
Question: Why is the yield of my 3-aryl-indazole product consistently low?
Answer:
Low yields in the Suzuki coupling of this compound can stem from several factors. A systematic evaluation of your reaction parameters is crucial for optimization.
-
Suboptimal Catalyst and Ligand System: The choice of palladium catalyst and ligand is critical. While various catalysts can be effective, some are better suited for heteroaromatic substrates like indazole. For instance, Pd(PPh₃)₄ and Pd(dppf)Cl₂ have shown good results in the coupling of bromoindazoles.[1][2] If you are using a simple Pd(OAc)₂ source, the addition of a suitable phosphine ligand is necessary.
-
Incorrect Base Selection: The base plays a crucial role in the catalytic cycle, primarily in the transmetalation step. For this compound, strong inorganic bases are often preferred. Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) have been reported to provide high yields.[1][3][4] If you are using a weaker base like Na₂CO₃, you may observe lower conversion rates.[4]
-
Inappropriate Solvent System: The solvent system must be capable of dissolving the reagents and facilitating the reaction at the desired temperature. A mixture of solvents is often beneficial. For example, a combination of 1,4-dioxane, ethanol, and water has been used successfully, particularly in microwave-assisted reactions.[1][3][4] Anhydrous solvents like DME can also be effective, especially when paired with an aqueous base solution.[2]
-
Insufficient Reaction Temperature or Time: Suzuki couplings often require elevated temperatures to proceed efficiently. For conventional heating, temperatures around 80-100°C are common.[2] Microwave irradiation can significantly shorten reaction times and improve yields, often at higher temperatures like 140°C.[1][3][4] Ensure your reaction is running for a sufficient duration by monitoring its progress with TLC or LC-MS.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Proper degassing of the reaction mixture and the use of an inert atmosphere (e.g., argon or nitrogen) are essential to prevent catalyst deactivation.[5]
Question: I am observing significant amounts of side products, such as homocoupling of the boronic acid and dehalogenation of the this compound. How can I minimize these?
Answer:
The formation of side products is a common challenge in cross-coupling reactions. Here are some strategies to improve the selectivity of your this compound Suzuki coupling:
-
Minimizing Homocoupling: The homocoupling of boronic acids is often promoted by the presence of oxygen.[5] Thoroughly degassing your solvent and reaction mixture before adding the catalyst is crucial. This can be achieved by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.[5] Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is standard, but a large excess should be avoided.[5]
-
Preventing Dehalogenation: Dehalogenation, the replacement of the bromine atom with hydrogen, can occur as a competing reaction. This can sometimes be mitigated by adjusting the reaction conditions. For instance, the choice of base and solvent can influence the rate of dehalogenation versus the desired cross-coupling.
-
Controlling Reaction Stoichiometry: Carefully controlling the stoichiometry of your reagents is important. Ensure accurate measurement of the this compound, boronic acid, base, and catalyst.
Question: My N-unprotected this compound is not reacting well. Should I be using a protecting group?
Answer:
While many Suzuki couplings of indazoles are performed on N-protected substrates, direct coupling of N-unprotected 3-bromoindazoles is possible and has been successfully reported.[1][4] This approach is advantageous as it avoids the additional steps of protection and deprotection.[4] However, the acidic N-H proton can sometimes interfere with the reaction. If you are experiencing difficulties, optimizing the conditions for the unprotected substrate is recommended before resorting to a protection strategy. Microwave-assisted conditions have been shown to be particularly effective for the direct coupling of free (NH) 3-bromoindazoles.[1][4]
Frequently Asked Questions (FAQs)
What is the best catalyst for the Suzuki coupling of this compound?
Several palladium catalysts have been successfully employed. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective choice.[1][4] Another excellent option is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), which has demonstrated high yields in relatively short reaction times.[2] The optimal catalyst may depend on the specific boronic acid being used.
Which base should I use for my reaction?
Strong inorganic bases are generally recommended. Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) have been shown to give excellent results.[1][3][4] Potassium phosphate (K₃PO₄) is another effective base, particularly for challenging couplings.[3]
What is the optimal temperature for this reaction?
The optimal temperature can vary depending on the heating method. For conventional heating, temperatures in the range of 80-100°C are typical.[2] With microwave irradiation, higher temperatures, such as 140°C, can be used to accelerate the reaction and improve yields.[1][3][4] It is advisable to screen a range of temperatures to find the optimum for your specific substrates and setup.[6][7]
Can I use an N-Boc protected this compound?
While N-Boc protection is a common strategy for indazoles, it has been reported that the Boc group can be unstable under some Suzuki-Miyaura coupling conditions, leading to cleavage of the protecting group.[4] If you choose to use a protecting group, be aware of its stability under the basic reaction conditions.
Data on Reaction Condition Optimization
The following tables summarize quantitative data from the literature on the optimization of various parameters for the Suzuki coupling of this compound derivatives.
Table 1: Effect of Catalyst and Base on Yield
| Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | 1,4-dioxane/EtOH/H₂O | 140 (MW) | 1 | 78 | [1][4] |
| Pd(OAc)₂/PPh₃ (5) | Cs₂CO₃ (2) | 1,4-dioxane/EtOH/H₂O | 140 (MW) | 1 | 72 | [4] |
| PdCl₂(PPh₃)₂ (5) | Cs₂CO₃ (2) | 1,4-dioxane/EtOH/H₂O | 140 (MW) | 1 | 75 | [4] |
| Pd(dppf)Cl₂ (10) | K₂CO₃ (2) | DME/H₂O | 80 | 2 | High Yield | [2] |
Table 2: Effect of Solvent on Yield
| Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Toluene | 120 (MW) | 1 | 45 | [4] |
| Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | 1,4-dioxane | 120 (MW) | 1 | 25 | [4] |
| Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Toluene/EtOH | 120 (MW) | 1 | 67 | [4] |
| Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | 1,4-dioxane/EtOH/H₂O | 140 (MW) | 1 | 78 | [1][4] |
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki Coupling of N-Unprotected this compound
This protocol is adapted from studies demonstrating high yields for the direct coupling of free (NH) 3-bromoindazoles.[1][4]
-
Reagent Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a solvent mixture of 1,4-dioxane, ethanol, and water (e.g., in a 4:1:1 ratio). The total solvent volume should be sufficient to ensure proper mixing.
-
Inert Atmosphere: Seal the vessel and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Microwave Irradiation: Place the sealed vessel in the microwave reactor and irradiate at 140°C for 1 hour.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-indazole.
Protocol 2: Conventional Heating Suzuki Coupling of a N-Substituted 5-Bromoindazole
This protocol is based on a procedure for the coupling of N-substituted bromoindazoles.[2]
-
Inerting the Flask: In an oven-dried Schlenk flask, place the N-substituted 5-bromoindazole (1.0 eq.) and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 10 mol%).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent and Reagent Addition: Add anhydrous dimethoxyethane (DME) via cannula. Stir the mixture for a few minutes. Then, add a solution of the arylboronic acid (2.0 eq.) in DME, followed by an aqueous solution of potassium carbonate (K₂CO₃, 2.0 eq.).
-
Heating: Heat the reaction mixture to 80°C and stir for 2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash chromatography to yield the final product.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound Suzuki coupling.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Bromoindazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-bromoindazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound derivatives?
A1: The most prevalent impurities include regioisomers (e.g., 5-bromo- and 7-bromo-indazole), over-brominated species (e.g., 3,5-dibromo-indazole, 3,7-dibromo-indazole, and 3,5,7-tribromo-indazole), and unreacted starting materials.[1][2] The formation of these byproducts is highly dependent on reaction conditions such as temperature, stoichiometry of the brominating agent, and pH.[1] Additionally, residual solvents from the reaction or purification steps are common impurities.[2] For N-substituted indazoles, the formation of N1 and N2 isomers can also pose a significant purification challenge due to their similar polarities.[3]
Q2: How can I minimize the formation of these impurities during synthesis?
A2: To minimize impurity formation, careful control of reaction conditions is crucial. Key strategies include:
-
Stoichiometry: Use a controlled amount of the brominating agent (typically 1.0 to 1.3 equivalents) to favor mono-bromination.[1]
-
Temperature: Perform the reaction at a controlled, often low, temperature to reduce the rate of competing side reactions.[1]
-
pH Control: Neutral or basic conditions generally favor bromination at the C3 position. Acidic conditions can lead to the formation of the indazolium cation, which can result in bromination at other positions.[1]
-
Solvent Choice: The choice of solvent can influence regioselectivity.
Q3: My this compound derivative is "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" can occur for several reasons, including the solvent being too nonpolar, the solution cooling too rapidly, or the presence of impurities inhibiting crystallization.[4] To address this, you can try the following:
-
Add a more polar co-solvent dropwise until the solution becomes slightly cloudy, then allow it to cool slowly.[4]
-
Ensure the solution cools to room temperature slowly before placing it in an ice bath.[4]
-
Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[4][5]
-
If impurities are suspected to be the cause, a preliminary purification by column chromatography may be necessary before recrystallization.[4]
Q4: I'm having trouble separating my desired this compound derivative from its regioisomers using column chromatography. What can I do?
A4: The similar polarities of regioisomers make their separation challenging.[1][3] To improve separation:
-
Optimize the Solvent System: Use thin-layer chromatography (TLC) to screen a variety of solvent systems with different polarities to find one that provides the best separation (aim for a ΔRf of at least 0.2).[6]
-
Use a Gradient Elution: A shallow gradient of a more polar solvent in a less polar solvent (e.g., ethyl acetate in hexanes) can improve resolution.[1][3]
-
Column Size and Loading: Use a larger column with a higher ratio of silica gel to crude material (e.g., 50:1 to 100:1) and avoid overloading the column.[4][6]
Troubleshooting Guides
Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Separation | Incorrect mobile phase polarity.[6] | Optimize the mobile phase using TLC to achieve a target Rf value of 0.2-0.4 for the desired compound.[4] |
| Co-elution of impurities with similar polarity.[6] | Use a shallow gradient elution and consider a different stationary phase if silica gel is not effective. | |
| Column overloading.[4][6] | Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight.[4][6] | |
| Product Elutes Too Quickly (High Rf) | Mobile phase polarity is too high.[6] | Decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate in hexanes).[6] |
| Product Elutes Too Slowly (Low Rf) | Mobile phase polarity is too low.[6] | Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexanes).[6] |
| Compound Degrading on the Column | Silica gel is too acidic.[4] | Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent. |
| The compound is unstable.[4] | Work quickly, use cold solvents if possible, and avoid prolonged exposure to the stationary phase. |
Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" Instead of Crystallization | Solvent is too nonpolar.[4] | Add a more polar co-solvent dropwise until slight turbidity is observed, then cool slowly.[4] |
| Cooling is too rapid.[4] | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] | |
| Impurities are inhibiting crystallization.[4] | Perform a preliminary purification by another method, such as column chromatography.[4] | |
| Low Recovery Yield | Too much solvent was used.[5] | Use the minimum amount of hot solvent required to dissolve the compound.[5] Concentrate the mother liquor and cool again to recover more product.[5] |
| Premature crystallization during hot filtration.[4][5] | Preheat the filtration apparatus (funnel and receiving flask).[4][5] | |
| The compound is significantly soluble in the cold solvent. | Ensure the solvent has low solubility for the compound at low temperatures. Wash the collected crystals with a minimal amount of ice-cold solvent.[5] | |
| No Crystals Form | The solution is not sufficiently saturated.[5] | Evaporate some of the solvent to increase the concentration and then cool again.[5] |
| Nucleation is not occurring. | Induce crystallization by scratching the inside of the flask or adding a seed crystal.[5] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes).[6]
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat and uniform bed. Drain the excess solvent until it is just level with the top of the silica.[6]
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound derivative in a minimal amount of the initial mobile phase and carefully apply it to the top of the silica bed.[6]
-
Dry Loading: If the compound has low solubility in the mobile phase, dissolve it in a stronger solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[6]
-
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.[1][3]
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Protocol 2: General Recrystallization Protocol
-
Solvent Selection: Through small-scale solubility tests, identify a suitable solvent or solvent system where the compound is highly soluble when hot and poorly soluble when cold.[5]
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring until the compound is completely dissolved.[5]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.[3]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[5]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove residual impurities.[5]
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.[5]
Data Presentation
Table 1: Common Side Products in this compound Synthesis
| Side Product | Conditions Favoring Formation |
| 3,5-Dibromo-indazole | Excess brominating agent, higher reaction temperatures.[1] |
| 3,7-Dibromo-indazole | Excess brominating agent, specific reaction conditions.[1] |
| 3,5,7-Tribromo-indazole | Significant excess of brominating agent, prolonged reaction time, high temperature.[1] |
| 5-Bromo- and 7-Bromo-indazole | Highly acidic conditions.[1] |
| N1 and N2 Isomers | For N-substituted indazoles, the reaction conditions can influence the ratio of these isomers. |
Table 2: Recommended Parameters for Column Chromatography
| Parameter | Recommendation |
| Silica Gel to Crude Product Ratio | 30:1 to 100:1 by weight.[6] |
| Target Rf Value in TLC | 0.2 - 0.4 for the desired compound.[4] |
| ΔRf for Good Separation | At least 0.2.[6] |
Visualizations
Caption: A general workflow for troubleshooting the purification of this compound derivatives.
Caption: Formation of common side products during the bromination of indazoles.
Caption: A decision tree for selecting a primary purification method.
References
Technical Support Center: Synthesis of 3-Substituted Indazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-substituted indazoles.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 3-substituted indazoles, offering potential causes and recommended solutions.
Issue 1: Formation of N2-Alkylated Isomer as a Side Product During N1-Alkylation
-
Question: I am trying to synthesize an N1-substituted indazole, but I am observing the formation of the undesired N2-isomer as a significant side product. How can I improve the regioselectivity of my reaction?
-
Potential Causes:
-
The choice of base and solvent can influence the site of alkylation.
-
The nature of the electrophile (alkylating agent) can affect the N1/N2 ratio.
-
Steric hindrance around the N1 position of the indazole ring can favor N2-alkylation.
-
-
Solutions:
-
Solvent and Base Selection: Employing a polar aprotic solvent like DMF in combination with a strong base such as sodium hydride (NaH) often favors N1-alkylation. The use of milder bases like potassium carbonate (K₂CO₃) may lead to a mixture of isomers.
-
Protecting Groups: Consider using a protecting group on the N1 position to direct substitution to other parts of the molecule, followed by deprotection.
-
Reaction Conditions: Running the reaction at lower temperatures can sometimes improve regioselectivity.
-
Purification: If a mixture of isomers is unavoidable, they can often be separated by column chromatography or recrystallization.[1][2]
-
Issue 2: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
-
Question: My Suzuki or Buchwald-Hartwig reaction to introduce a substituent at the 3-position of the indazole is giving a low yield. What are the possible reasons and how can I optimize the reaction?
-
Potential Causes:
-
Inefficient catalytic activity due to ligand or palladium precursor choice.
-
Decomposition of the catalyst or starting materials.
-
Poor solubility of reactants.
-
Presence of impurities that poison the catalyst.
-
-
Solutions:
-
Ligand Screening: The choice of phosphine ligand is critical. A screening of different ligands (e.g., SPhos, XPhos, DavePhos) may be necessary to find the optimal one for your specific substrate.
-
Catalyst and Base: Ensure the palladium precursor is of high quality. The choice and concentration of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield.
-
Solvent and Temperature: Use a solvent system that ensures the solubility of all components at the reaction temperature. Degassing the solvent to remove oxygen is crucial to prevent catalyst deactivation. The reaction temperature should be optimized; too high a temperature can lead to catalyst decomposition.
-
Purity of Starting Materials: Ensure that the starting materials, particularly the boronic acid/ester or amine, are pure and dry.
-
Issue 3: Formation of Hydrazone and Dimer Side Products
-
Question: In my synthesis of a 1H-indazole from a salicylaldehyde derivative and hydrazine, I am observing significant amounts of hydrazone and dimer impurities.[3][4] How can I prevent their formation?
-
Potential Causes:
-
Elevated reaction temperatures can promote the formation of these side products.[4]
-
The reaction pH may not be optimal for the desired cyclization.
-
-
Solutions:
-
Temperature Control: Carefully control the reaction temperature. Running the reaction at a lower temperature for a longer duration may minimize the formation of these byproducts.[4]
-
pH Adjustment: The pH of the reaction medium can be critical. An acidic medium, such as acetic acid or hydrochloric acid, often facilitates the desired cyclization.[3]
-
Choice of Solvent: Aprotic solvents like DMSO and DMF have been reported to give higher yields in some cases.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing 3-substituted indazoles?
A1: Several effective methods are commonly used:
-
Palladium-Catalyzed Cross-Coupling: This is a versatile approach, with the Suzuki-Miyaura reaction used for C-C bond formation (e.g., 3-aryl-indazoles) and the Buchwald-Hartwig amination for C-N bonds (e.g., 3-aminoindazoles).[5] These methods are favored for their broad substrate scope.[5]
-
Transition-Metal-Catalyzed C-H Activation: This modern technique allows for the direct functionalization of the indazole C-H bond, offering high atom economy.[5]
-
Cycloaddition Reactions: A [3+2] cycloaddition of arynes with diazo compounds provides a direct route to the indazole core with substitution at the 3-position.[5][6]
-
Metal-Free Synthesis: Methods such as the reaction of N-tosylhydrazones with nitroaromatic compounds offer an environmentally benign alternative.[3]
Q2: How do I choose the right synthetic method for my target 3-substituted indazole?
A2: The selection of the synthetic route depends on the desired substituent and the available starting materials. The following workflow can guide your decision.
Caption: Decision workflow for selecting a synthetic method.
Q3: How can I purify my 3-substituted indazole from reaction side products?
A3: Common purification techniques include:
-
Column Chromatography: This is a versatile method for separating compounds with different polarities. Silica gel is commonly used as the stationary phase.
-
Recrystallization: This technique is effective for purifying solid products. A mixed solvent system, such as acetone/water or ethanol/water, can be used to separate isomers.[1]
-
Chromofiltration: This can be a rapid method for removing baseline contaminants.[2]
Quantitative Data Summary
The following table summarizes reported yields for various syntheses of 3-substituted indazoles.
| Synthesis Method | Substituent at C-3 | Yield (%) | Reference |
| Nucleophilic Aromatic Substitution (N-1 alkylation) | Alkyl, Aryl, Aralkyl | 50-75 | [2] |
| O-alkylation | Various | 50-80 | [2] |
| Reductive Alkylation/Acylation (at C-5) | Various | 75-90 | [2] |
| Cyclization of 3-amino-indazole with BOC₂O | BOC-protected amino | 56 | [7] |
| Deprotection of bis-sulfonamide | 5-chloro-2-thiophenesulfonamide | 43 | [7] |
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-1H-indazoles from 2-Bromobenzonitriles [6]
This two-step procedure involves a palladium-catalyzed arylation followed by an acidic deprotection/cyclization.
Step 1: Palladium-Catalyzed Arylation
-
To an oven-dried flask, add 2-bromobenzonitrile (1.0 eq), benzophenone hydrazone (1.1 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand).
-
Add anhydrous toluene to the flask under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture to the optimal temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Acidic Deprotection and Cyclization
-
Dissolve the purified product from Step 1 in a suitable solvent such as methanol or tetrahydrofuran.
-
Add a strong acid (e.g., concentrated hydrochloric acid) and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction for the formation of the 3-aminoindazole product.
-
Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the final product by recrystallization or column chromatography.
Caption: Workflow for the synthesis of 3-aminoindazoles.
Signaling Pathway Diagram
While the synthesis of 3-substituted indazoles is the primary focus, these compounds are often investigated for their roles as kinase inhibitors. The following diagram illustrates a simplified, generic signaling pathway where an indazole-based inhibitor might act.
Caption: Generic signaling pathway showing the action of an indazole-based kinase inhibitor.
References
- 1. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 2. A parallel synthesis demonstration library of tri-substituted indazoles containing new antimutagenic/antioxidant hits related to benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Indazole synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for 3-Bromoindazole Amination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the amination of 3-bromoindazole. The content is structured in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the amination of this compound?
A1: The most prevalent and versatile method for the amination of this compound is the Buchwald-Hartwig amination.[1][2] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen (C-N) bond between the 3-position of the indazole and a primary or secondary amine.[1]
Q2: What are the key components of a Buchwald-Hartwig reaction for this compound amination?
A2: The key components are:
-
This compound: The starting material.
-
Amine: The nitrogen source to be coupled.
-
Palladium precatalyst: A source of palladium(0), which is the active catalytic species. Common examples include Pd₂(dba)₃ and Pd(OAc)₂.
-
Phosphine ligand: These stabilize the palladium catalyst and facilitate the reaction. Bulky, electron-rich phosphine ligands are often the most effective.[1]
-
Base: Required to deprotonate the amine. Common bases include sodium tert-butoxide (NaOtBu), lithium hexamethyldisilazide (LiHMDS), and cesium carbonate (Cs₂CO₃).
-
Anhydrous solvent: The reaction is sensitive to moisture, so dry solvents like toluene, dioxane, or THF are necessary.[1]
Q3: I am not getting any product. What are the most critical parameters to check first?
A3: If the reaction is not proceeding, first verify the following:
-
Inert Atmosphere: The reaction is highly sensitive to oxygen. Ensure that the reaction vessel was properly evacuated and backfilled with an inert gas (argon or nitrogen) and that all reagents and solvents were handled under an inert atmosphere.[1]
-
Anhydrous Conditions: The presence of water can deactivate the catalyst and hydrolyze the base. Use oven-dried glassware and anhydrous solvents.
-
Reagent Quality: Ensure the palladium precatalyst, ligand, and base are of high quality and have been stored correctly.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the this compound starting material and the appearance of the desired 3-aminoindazole product.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the amination of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst. | - Ensure the palladium precatalyst and ligand are not degraded. - Use a pre-formed palladium-ligand complex (precatalyst) for better consistency. |
| 2. Inefficient catalyst/ligand combination. | - Screen different phosphine ligands. Bulky, electron-rich ligands like XPhos, RuPhos, or BrettPhos are often effective for heteroaromatic substrates.[1] | |
| 3. Insufficiently strong or inappropriate base. | - For neutral or weakly basic amines, a strong base like NaOtBu or LiHMDS is often necessary. - For base-sensitive substrates, a weaker base like Cs₂CO₃ or K₂CO₃ may be required, potentially with higher temperatures or longer reaction times. | |
| 4. Non-optimal reaction temperature. | - Most Buchwald-Hartwig aminations of aryl bromides are run at elevated temperatures (80-110 °C).[1] If there is no reaction at a lower temperature, gradually increase the temperature. | |
| Formation of Side Products | 1. Hydrodehalogenation (replacement of bromine with hydrogen). | - This can occur with certain catalyst systems. Trying a different ligand can sometimes minimize this side reaction. |
| 2. Homocoupling of the amine or this compound. | - This may indicate that the catalytic cycle is not proceeding efficiently. Re-evaluate the choice of ligand and base. | |
| Incomplete Conversion | 1. Insufficient reaction time. | - Continue to monitor the reaction by TLC or LC-MS until the starting material is consumed. Reactions can take from a few hours to over 24 hours.[1] |
| 2. Catalyst deactivation. | - If the reaction stalls, it's possible the catalyst has degraded. Ensure strictly inert and anhydrous conditions. Increasing the catalyst loading might help, but it's better to first optimize other parameters. | |
| Difficulty in Product Purification | 1. Co-elution of product with residual ligand or byproducts. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary. - A preliminary aqueous work-up can help remove inorganic salts. Filtering the reaction mixture through a pad of celite can remove the palladium catalyst.[1] |
Data Presentation: Reaction Condition Optimization
The following tables summarize typical reaction parameters for the Buchwald-Hartwig amination. Note that the optimal conditions can be highly dependent on the specific amine used. The data in Table 2 is for the amination of substituted bromo-indazoles and should be used as a starting point for the optimization of this compound amination.
Table 1: General Starting Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Parameter | Recommended Starting Condition | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-5 mol%) | Precatalysts are often easier to handle and give more reproducible results. |
| Ligand | Bulky phosphine ligand (e.g., XPhos, RuPhos) (1.2-2.4 mol% for Pd₂(dba)₃, 4-10 mol% for Pd(OAc)₂) | The choice of ligand is crucial and often needs to be screened. |
| Base | NaOtBu (1.4-2.2 equiv) or LiHMDS (1.2-2.2 equiv) | Strong bases are generally required. |
| Solvent | Toluene, Dioxane, or THF (anhydrous) | Ensure the solvent is thoroughly degassed. |
| Temperature | 80 - 110 °C | Optimization may be required. |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS.[1] |
Table 2: Reported Conditions for the Amination of Bromo-Indazoles with Various Amines
| Bromo-Indazole | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Yield (%) |
| 4-Bromo-indazole | Morpholine | P1 (1) | L1 (1) | LiHMDS (2.4) | THF | 65 | 92 |
| 5-Bromo-indazole | N-Methylaniline | P1 (1) | L1 (1) | LiHMDS (2.4) | THF | 65 | 85 |
| 6-Bromo-indazole | Piperidine | P1 (1) | L1 (1) | LiHMDS (2.4) | THF | 65 | 91 |
| 4-Bromo-indazole | Aniline | P3 (1) | L3 (1) | LiHMDS (2.4) | THF | 65 | 88 |
| 5-Bromo-indazole | 3-Aminopyridine | P3 (1) | L3 (1) | LiHMDS (2.4) | THF | 65 | 82 |
| 6-Bromo-indazole | n-Butylamine | P3 (1) | L3 (1) | LiHMDS (2.4) | THF | 65 | 95 |
Note: P1 and P3 are palladium precatalysts, and L1 and L3 are specific phosphine ligands as described in the source literature. This data is derived from studies on various bromo-indazole isomers and serves as a guide for optimizing the amination of this compound.[3]
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound
This is a generalized protocol and may require optimization for specific amine coupling partners.
Materials and Reagents:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the palladium precatalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.[1]
-
Addition of Reagents: Under the inert atmosphere, add anhydrous, degassed toluene, followed by the amine (1.1-1.5 equiv).[1]
-
Reaction Conditions: Seal the reaction vessel tightly and place it in a preheated oil bath at the desired temperature (typically between 80-110 °C). Stir the reaction mixture vigorously.[1]
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC or LC-MS until the this compound is consumed (typically 12-24 hours).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the palladium catalyst.[1]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-aminoindazole derivative.[1]
Visualizations
Caption: A general experimental workflow for the Buchwald-Hartwig amination of this compound.
Caption: A troubleshooting decision tree for optimizing this compound amination.
References
dehalogenation as a side reaction of 3-Bromoindazole
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3-bromoindazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in synthetic chemistry, with a particular focus on the undesired side reaction of dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of reactions with this compound?
A1: Dehalogenation, specifically hydrodehalogenation, is a common side reaction where the bromine atom at the 3-position of the indazole ring is replaced by a hydrogen atom.[1][2] This leads to the formation of indazole as a byproduct, reducing the yield of the desired functionalized product and complicating purification.[2] This side reaction is particularly prevalent in palladium-catalyzed cross-coupling reactions.[1][2]
Q2: Why is dehalogenation a frequent side reaction in palladium-catalyzed cross-coupling reactions?
A2: Dehalogenation typically occurs due to a competing catalytic cycle involving a palladium-hydride (Pd-H) species.[1] This reactive intermediate can be generated from various sources within the reaction mixture, such as the solvent (e.g., alcohols), the base, or even trace amounts of water.[2] The Pd-H species can then react with the this compound starting material in a process that results in the replacement of the bromine atom with hydrogen.[1]
Q3: Can reaction conditions other than palladium catalysis induce dehalogenation of this compound?
A3: Yes, while most commonly associated with cross-coupling reactions, dehalogenation of aryl halides can also occur under other conditions. For instance, photochemical dehalogenation can happen upon UVA irradiation in the presence of a base and a hydrogen donor like methanol.[3][4] This proceeds through a radical chain mechanism.[3][4] Additionally, transition-metal-free hydrogenation using a base with aldehydes or alcohols as the hydrogen source can also effect dehalogenation.[5]
Troubleshooting Guides
Issue 1: Significant Formation of Indazole (Debrominated Product) in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. However, the formation of a significant amount of the dehalogenated byproduct, indazole, is a common issue.
Potential Causes & Solutions:
-
Palladium-Hydride Formation: The primary cause is often the generation of Pd-H species that compete with the desired catalytic cycle.[1]
-
Ligand Choice: The phosphine ligand plays a critical role. Less bulky ligands may not sufficiently accelerate the desired reductive elimination, allowing the dehalogenation pathway to compete.
-
Base Selection: Strong bases, especially in combination with certain solvents or ligands, can promote the formation of Pd-H species.[1]
-
Solvent Effects: Protic or wet solvents can be a source of hydrides.[2] Polar aprotic solvents like DMF have also been observed to sometimes increase dehalogenation.[1][6]
Troubleshooting Strategies:
| Parameter | Recommendation to Minimize Dehalogenation | Rationale |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., biarylphosphine ligands like XPhos, SPhos).[1][7] | Bulky ligands accelerate the desired reductive elimination of the coupled product, outcompeting the dehalogenation pathway.[1][7] |
| Base | Use weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃).[1][7] | Weaker bases are less likely to generate palladium-hydride species.[1] |
| Solvent | Use anhydrous, aprotic solvents (e.g., Toluene, Dioxane).[1][6][7] | Minimizes the source of protons that can lead to the formation of Pd-H species.[7] |
| Temperature | Use the lowest effective temperature. | Can slow down the rate of the dehalogenation side reaction relative to the desired coupling.[7] |
| Catalyst | Use a well-defined palladium pre-catalyst. | Can offer more controlled generation of the active catalyst in situ, potentially reducing side reactions.[1] |
Issue 2: Dehalogenation Observed During Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. Dehalogenation can be a significant competing reaction, reducing the yield of the desired 3-aminoindazole derivative.
Potential Causes & Solutions:
-
Beta-Hydride Elimination: An unproductive side reaction can compete with reductive elimination where the amide undergoes beta-hydride elimination to yield the dehalogenated arene.[8]
-
Ligand Choice: The ligand is crucial for promoting C-N bond formation over dehalogenation.
-
Base Strength: Strong bases can sometimes favor the dehalogenation pathway.
Troubleshooting Strategies:
| Parameter | Recommendation to Minimize Dehalogenation | Rationale |
| Ligand | Employ bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, t-BuXPhos).[1][9] | These ligands accelerate the reductive elimination step to form the desired C-N bond, thereby outcompeting the dehalogenation pathway.[1] |
| Base | Screen weaker bases if strong bases (e.g., NaOtBu) lead to significant dehalogenation. Consider K₂CO₃ or Cs₂CO₃.[9] | The choice of base can significantly impact the extent of dehalogenation.[1] |
| Amine Protection | If the amine substrate has functionalities that could promote dehalogenation, consider using a protecting group.[1] | The free amino group can sometimes promote dehalogenation.[1] |
| Reagent Addition | Ensure the palladium catalyst is well-mixed with the ligand before adding the base and other reagents. | This can lead to a more controlled initiation of the catalytic cycle.[1] |
Issue 3: Dehalogenation in Sonogashira and Heck Couplings
While often robust, Sonogashira (alkyne coupling) and Heck (alkene coupling) reactions can also be plagued by dehalogenation of this compound.
Troubleshooting Strategies for Sonogashira Coupling:
| Parameter | Recommendation to Minimize Dehalogenation | Rationale |
| Copper Co-catalyst | Consider running the reaction under copper-free conditions. | Omitting the copper(I) salt can sometimes reduce side reactions, and may influence the dehalogenation pathway.[7] |
| Ligand | Use bulky, electron-rich phosphine ligands. | Similar to other cross-coupling reactions, these ligands can favor the desired product formation. |
| Base | Use an appropriate amine base (e.g., triethylamine, diisopropylethylamine). | The base is crucial for the Sonogashira mechanism.[10] |
Troubleshooting Strategies for Heck Coupling:
| Parameter | Recommendation to Minimize Dehalogenation | Rationale |
| Additives | The addition of salts like NaBr or TBAB (tetrabutylammonium bromide) can sometimes suppress dehalogenation.[11][12] | These additives can influence the catalytic cycle and favor the desired Heck product. |
| Ligand | Triphenylphosphine (PPh₃) is commonly used, but screening other phosphine ligands may be beneficial.[12] | The ligand influences the stability and reactivity of the palladium intermediates. |
| Base | Triethylamine (TEA) is a common base for the Heck reaction.[12] | The base is required to neutralize the HBr generated during the reaction. |
Experimental Protocols
General Protocol for a Troubleshooting Screen in a Suzuki-Miyaura Coupling
This protocol is a starting point for optimizing the reaction to minimize dehalogenation. It is recommended to run small-scale parallel reactions to screen different conditions.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos, PPh₃)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (repeat three times).
-
Catalyst Preparation: In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of the palladium precursor and the ligand in the chosen anhydrous solvent.
-
Reaction Initiation: Add the catalyst/ligand solution to the reaction vial.
-
Degassing: Purge the reaction mixture with an inert gas for 10-15 minutes.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of both the desired product and the dehalogenated indazole byproduct.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography on silica gel.[1]
Visualizations
Catalytic Cycles and Side Reaction
The following diagrams illustrate the desired catalytic cycle for a generic palladium-catalyzed cross-coupling reaction and the competing dehalogenation pathway.
Caption: Competing catalytic cycles in palladium-catalyzed reactions.
Troubleshooting Workflow for Dehalogenation
This workflow provides a logical sequence of steps to address the issue of dehalogenation.
Caption: Decision tree for troubleshooting dehalogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. | Semantic Scholar [semanticscholar.org]
- 5. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
troubleshooting guide for N-1 vs N-2 selectivity in indazole reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and control N-1 versus N-2 selectivity in indazole reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence whether a reaction occurs at the N-1 or N-2 position of the indazole ring?
The regioselectivity of N-alkylation and N-acylation of indazoles is governed by a complex interplay of several factors:
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly shift the N-1/N-2 product ratio.[1]
-
Indazole Substituents: The electronic properties and steric hindrance of substituents on the indazole ring are crucial in directing an incoming chemical group.[1]
-
Electrophile/Reagent: The nature and reactivity of the alkylating or acylating agent can favor one position over the other.[1][2]
-
Thermodynamic vs. Kinetic Control: Reaction conditions can be manipulated to favor either the kinetic or thermodynamic product. The N-1 substituted indazole is generally the more thermodynamically stable product, while the N-2 isomer is often the kinetically favored one.[1]
Q2: Which indazole tautomer, 1H- or 2H-, is generally more stable?
The 1H-indazole tautomer is typically considered more thermodynamically stable than the 2H-tautomer.[3][4][5] Consequently, N-1 substituted indazoles are usually the more stable isomers.[1] Under conditions that allow for equilibration, the N-1 isomer is often the major product.[1][4]
Q3: How can I favor the formation of the N-1 substituted indazole?
To favor the formation of the N-1 isomer, you should use conditions that promote thermodynamic control. A common and effective method is the use of sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF).[2][4][5][6][7] This combination is believed to form a tight ion pair between the indazole anion and the sodium cation, which directs alkylation to the N-1 position.[2][4]
Q4: How can I favor the formation of the N-2 substituted indazole?
Achieving N-2 selectivity often requires conditions that favor kinetic control or the use of specific catalytic systems.[3] Key strategies include:
-
Steric Hindrance: Introducing a bulky substituent at the C-7 position of the indazole ring, such as a nitro (NO₂) or carboxylate (CO₂Me) group, can sterically hinder the N-1 position and direct alkylation to N-2.[2][3][4][6][7][8]
-
Mitsunobu Reaction: The Mitsunobu reaction has been shown to favor N-2 alkylation.[2][4][5]
-
Acid Catalysis with Diazo Compounds: The use of trifluoromethanesulfonic acid (TfOH) with diazo compounds can provide excellent N-2 selectivity.[2][9]
Troubleshooting Guide
Problem 1: My reaction is producing a mixture of N-1 and N-2 isomers with poor selectivity.
-
Potential Cause: The chosen reaction conditions are not sufficiently selective for your specific indazole substrate.[1]
-
Suggested Solutions:
-
For N-1 Selectivity: Switch to a stronger base that forms a tight ion pair, such as sodium hydride (NaH), in a non-polar aprotic solvent like THF.[1][2][4][5][6][7] Avoid polar aprotic solvents like DMF, which can decrease selectivity.[1]
-
For N-2 Selectivity: If your indazole has a substituent at the C-7 position, especially an electron-withdrawing group, this will inherently favor N-2 alkylation.[2][3][4][6][7][8] Alternatively, consider using Mitsunobu conditions or a TfOH-catalyzed reaction with a diazo compound.[2][4][5][9]
-
Problem 2: I am trying to synthesize the N-1 isomer, but the reaction is slow or incomplete.
-
Potential Cause: The reactivity of your alkylating agent is low, or the reaction conditions are not optimal for your substrate.[1]
-
Suggested Solutions:
Problem 3: I am observing the formation of the N-1 isomer even when targeting the N-2 product.
-
Potential Cause: The initially formed kinetic N-2 product is isomerizing to the more thermodynamically stable N-1 product under the reaction conditions.[1]
-
Suggested Solutions:
Data Presentation
Table 1: Effect of Base and Solvent on N-1/N-2 Selectivity for the Alkylation of Methyl 1H-indazole-3-carboxylate with n-Pentyl Bromide
| Entry | Base (equiv.) | Solvent | Temp (°C) | Time (h) | N-1 : N-2 Ratio |
| 1 | Cs₂CO₃ (2.0) | DMF | rt | 18 | 76 : 24 |
| 2 | K₂CO₃ (2.0) | DMF | rt | 18 | 60 : 40 |
| 3 | Na₂CO₃ (2.0) | DMF | rt | 18 | 55 : 45 |
| 4 | K₃PO₄ (2.0) | DMF | rt | 18 | 62 : 38 |
| 5 | NaH (1.2) | THF | rt | 24 | > 99 : 1 |
| 6 | NaH (1.2) | THF | 50 | 24 | > 99 : 1 |
| 7 | K-t-BuO (1.2) | THF | rt | 24 | 94 : 6 |
Data adapted from multiple sources, specific ratios may vary based on the full experimental conditions.[4][5]
Table 2: Influence of C-7 Substituents on Regioselectivity (NaH/THF Conditions)
| Entry | C-7 Substituent | N-1 : N-2 Ratio |
| 1 | H | > 99 : 1 |
| 2 | NO₂ | 2 : 98 |
| 3 | CO₂Me | 4 : 96 |
Data reflects the strong directing effect of C-7 substituents towards N-2 alkylation.[4][6][7][8]
Experimental Protocols
Protocol 1: General Procedure for Highly Selective N-1 Alkylation
This protocol is optimized for achieving high regioselectivity for the N-1 position.[3]
-
Preparation: To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous THF, add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stirring: Stir the resulting suspension at room temperature for 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: General Procedure for N-2 Alkylation via Mitsunobu Reaction
This protocol is a common method for achieving N-2 selectivity.[3]
-
Preparation: Dissolve the 1H-indazole (1.0 equiv), the alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude mixture directly by flash column chromatography to separate the N-1 and N-2 isomers.
Visualizations
Caption: Key factors influencing N-1 vs. N-2 selectivity in indazole reactions.
Caption: Troubleshooting workflow for poor N-1/N-2 selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. research.ucc.ie [research.ucc.ie]
- 8. researchgate.net [researchgate.net]
- 9. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
how to improve the stability of 3-Bromoindazole in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on improving the stability of 3-Bromoindazole in solution. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research and development.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Solution Discoloration (e.g., turning yellow or brown) | Degradation of this compound. | Prepare fresh solutions before use. Store stock solutions at 2-8°C in an inert atmosphere and protected from light.[1] Perform a stability check using the provided HPLC protocol. |
| Precipitation from Solution | Change in temperature, solvent evaporation, or compound degradation leading to less soluble byproducts. | Ensure the storage container is tightly sealed. If precipitation occurs upon cooling, gently warm the solution. If degradation is suspected, prepare a fresh solution. |
| Inconsistent Experimental Results | Degradation of the compound in the reaction mixture, leading to lower yields or unexpected side products. | Minimize the time the compound is in solution before use. Consider performing reactions at lower temperatures. Prepare fresh solutions for each experiment.[1] |
| Appearance of Unexpected Peaks in HPLC Analysis | Formation of degradation products. | Characterize new peaks using LC-MS to identify potential degradants. Review stress conditions (pH, temperature, light exposure) to identify the cause of degradation.[2] |
| Low Yield in Synthetic Reactions | Instability of this compound under the specific reaction conditions. | Perform a small-scale pilot reaction to confirm compound stability under the planned conditions. Consider milder reaction conditions (e.g., lower temperature, less harsh reagents).[1] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For extended storage, refrigeration at 2-8°C is advisable. The compound should be protected from light and moisture to prevent degradation.[2] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.[1]
Q2: What are the primary degradation pathways for this compound in solution?
A2: Based on its chemical structure, this compound is susceptible to several degradation pathways in solution:
-
Hydrolysis: The indazole ring can be susceptible to hydrolysis under acidic or basic conditions.[2]
-
Oxidation: The indazole ring system is prone to oxidation, which can lead to the formation of N-oxides or ring-opened products.[2]
-
Photodegradation: Aromatic bromine compounds can undergo cleavage of the carbon-bromine bond when exposed to UV light, leading to debromination and subsequent reactions.[2]
-
Thermal Degradation: At elevated temperatures, halogenated organic compounds may decompose.[2]
Q3: How can I minimize the degradation of this compound in solution during my experiments?
A3: To minimize degradation, it is crucial to:
-
Prepare fresh solutions: Whenever possible, prepare solutions of this compound immediately before use.
-
Control Temperature: Store stock solutions at low temperatures (2-8°C or frozen at -20°C for longer-term storage) and perform reactions at the lowest effective temperature.[1]
-
Protect from Light: Use amber vials or wrap containers in aluminum foil to protect solutions from light, thereby minimizing photodegradation.[1][2]
-
Use an Inert Atmosphere: For sensitive experiments, preparing and storing solutions under an inert atmosphere (nitrogen or argon) can prevent oxidation.[1]
-
Control pH: Use buffered solutions to maintain a stable pH, as this compound is susceptible to acid- and base-catalyzed hydrolysis. The optimal pH for stability is expected to be in the neutral to slightly acidic range.
Q4: Can I use antioxidants to improve the stability of this compound solutions?
A4: Yes, for applications where oxidative degradation is a concern, the addition of a radical-scavenging antioxidant such as Butylated Hydroxytoluene (BHT) may improve stability. It is recommended to conduct a preliminary study to determine the compatibility and optimal concentration of the antioxidant for your specific application.
Q5: How can I assess the stability of my this compound solution?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the stability of your solution. This involves analyzing the solution at different time points and under various stress conditions to monitor the decrease in the parent compound peak and the appearance of any new peaks corresponding to degradation products. A detailed protocol for a stability-indicating HPLC method is provided in the "Experimental Protocols" section.
Quantitative Stability Data (Illustrative)
The following table provides illustrative stability data for a compound structurally similar to this compound, 3-bromo-6-(trifluoromethyl)-1H-indazole, under various stress conditions. This data should be used as a general guide and confirmed by experimental studies for this compound.[2]
| Condition | Duration | Temperature | % Degradation (Illustrative) | Potential Degradants |
| 0.1 M HCl | 24 hours | 60°C | 15% | Hydrolysis products |
| 0.1 M NaOH | 24 hours | 60°C | 25% | Hydrolysis products, ring-opened products |
| 3% H₂O₂ | 24 hours | Room Temp | 10% | N-oxides, other oxidation products |
| Thermal (Solution) | 48 hours | 80°C | 8% | Thermally induced decomposition products |
| Photolytic (Solution) | 24 hours | UV Light | 30% | Debrominated indazole, other photoproducts |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on a this compound solution to identify potential degradation products and pathways.
Materials:
-
This compound
-
Acetonitrile or Methanol (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in acetonitrile or methanol to a final concentration of 1 mg/mL.[2]
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Before analysis, neutralize the solution with 0.1 M NaOH.[2]
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Before analysis, neutralize the solution with 0.1 M HCl.[2]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.[2]
-
Thermal Degradation: Heat 1 mL of the stock solution at 80°C for 48 hours.[2]
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a calibrated UV light source. Run a control sample in parallel, wrapped in aluminum foil.[2]
-
Analysis: Analyze all stressed samples, along with a non-stressed control sample, using the stability-indicating HPLC method described in Protocol 2.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for a reversed-phase HPLC method suitable for separating this compound from its potential degradation products.
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic Acid (reagent grade)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dilute the samples from the forced degradation study (Protocol 1) with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
Protocol 3: Preparation of Buffered Solutions
This protocol describes the preparation of common phosphate and acetate buffers for use in pH-dependent stability studies.
A. Phosphate Buffer (0.1 M, pH 7.0)
-
Prepare Stock Solutions:
-
0.2 M Monobasic Sodium Phosphate: Dissolve 27.6 g of NaH₂PO₄ in 1 L of purified water.
-
0.2 M Dibasic Sodium Phosphate: Dissolve 28.4 g of Na₂HPO₄ in 1 L of purified water.
-
-
Mix Solutions: In a 200 mL volumetric flask, combine 39 mL of the 0.2 M monobasic sodium phosphate solution and 61 mL of the 0.2 M dibasic sodium phosphate solution.
-
Adjust to Volume: Add purified water to the 200 mL mark.
-
Verify pH: Check the pH with a calibrated pH meter and adjust if necessary with small additions of the stock solutions.
B. Acetate Buffer (0.1 M, pH 4.5)
-
Prepare Stock Solutions:
-
0.2 M Acetic Acid: Add 11.5 mL of glacial acetic acid to a 1 L volumetric flask and dilute to the mark with purified water.
-
0.2 M Sodium Acetate: Dissolve 16.4 g of anhydrous sodium acetate in 1 L of purified water.
-
-
Mix Solutions: In a 100 mL volumetric flask, combine 36.2 mL of the 0.2 M sodium acetate solution and 14.8 mL of the 0.2 M acetic acid solution.[3]
-
Adjust to Volume: Add purified water to the 100 mL mark.
-
Verify pH: Check the pH with a calibrated pH meter and adjust if necessary with small additions of the stock solutions.
Visualizations
Caption: Potential degradation pathways for this compound in solution.
Caption: Experimental workflow for a forced degradation study of this compound.
References
Technical Support Center: Efficient Cross-Coupling of 3-Bromoindazole
Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the cross-coupling of 3-bromoindazole. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful synthesis of functionalized indazole derivatives, which are crucial scaffolds in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing this compound?
A1: The most prevalent and effective methods for the functionalization of this compound are the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira cross-coupling reactions. These reactions allow for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C3 position of the indazole core, enabling the synthesis of a diverse range of derivatives.[1][2]
Q2: Which factors are critical for the success of cross-coupling reactions with this compound?
A2: Several factors are crucial for achieving high yields and selectivity:
-
Catalyst System: The choice of palladium precursor and, most importantly, the ligand is critical. Bulky, electron-rich phosphine ligands are often preferred.[3][4]
-
Base: The strength and type of base can significantly influence the reaction rate and the prevalence of side reactions.
-
Solvent: Anhydrous and degassed solvents are essential to prevent catalyst deactivation and unwanted side reactions.[3]
-
Inert Atmosphere: Strict exclusion of oxygen is necessary to protect the Pd(0) active catalyst from oxidation.[3]
-
Temperature: Reaction temperature needs to be optimized to ensure a reasonable reaction rate while minimizing decomposition and side product formation.[3][5]
Q3: How does the reactivity of this compound compare to other haloindazoles?
A3: In palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide is a key factor. Generally, the order of reactivity is I > Br > Cl.[6] Therefore, this compound is typically more reactive than 3-chloroindazole but less reactive than 3-iodoindazole. While aryl bromides are often a good balance of reactivity and stability for industrial applications, their coupling can sometimes be challenging and may require more forcing conditions compared to the corresponding iodides.[7]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My cross-coupling reaction with this compound is resulting in low or no yield of the desired product. What are the potential causes and solutions?
A: Low or no yield is a common issue that can often be resolved by systematically evaluating the reaction parameters.
Initial Checks:
-
Inert Atmosphere: Ensure that the reaction was set up and maintained under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can deactivate the palladium catalyst.
-
Reagent Purity: Verify the purity of this compound, the coupling partner, and all other reagents. Impurities can poison the catalyst.
-
Solvent Quality: Use anhydrous and thoroughly degassed solvents. Residual water and oxygen can significantly hinder the reaction.[3]
Optimization Strategies: If the initial checks do not resolve the issue, consider the following optimization steps:
-
Catalyst and Ligand: The choice of ligand is crucial. For Suzuki and Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands often give the best results. If you are using a standard ligand like PPh₃, consider switching to a more specialized ligand (e.g., a biarylphosphine ligand for Buchwald-Hartwig amination).[3][4]
-
Base Selection: The base can have a profound effect on the reaction. If you are using a weak base and the reaction is sluggish, consider a stronger base. Conversely, if you are observing significant side product formation, a milder base might be beneficial.
-
Temperature: Gradually increase the reaction temperature. Some cross-coupling reactions of 3-bromoindazoles require higher temperatures to proceed at a reasonable rate.[3]
-
Concentration: Adjusting the concentration of the reactants can sometimes improve yields.
Issue 2: Formation of Debrominated Indazole (Hydrodehalogenation)
Q: I am observing a significant amount of the debrominated indazole byproduct in my reaction mixture. How can I minimize this side reaction?
A: Debromination, the replacement of the bromine atom with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling.[5]
Potential Causes and Solutions:
-
Source of Hydride: The formation of a palladium-hydride (Pd-H) species is responsible for debromination. This can be promoted by certain bases and solvents, especially in the presence of trace amounts of water.
-
Solution: Ensure the use of anhydrous solvents and reagents. If using a strong base like an alkoxide, consider switching to a carbonate or phosphate base, which may be less prone to generating hydride species.[5]
-
-
Reaction Temperature: Higher temperatures can sometimes favor the debromination pathway.
-
Solution: Try running the reaction at a lower temperature for a longer period.
-
-
Additives: Certain additives can suppress debromination.
Data Presentation: Catalyst Systems for Cross-Coupling of this compound
The following tables summarize representative catalyst systems and conditions for various cross-coupling reactions of this compound derivatives.
Table 1: Suzuki-Miyaura Coupling
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 | 66-82 | Microwave irradiation. Effective for various aryl and heteroaryl boronic acids with unprotected 3-bromoindazoles.[9][10] |
| Pd(dppf)Cl₂ | dppf | K₃PO₄ | Dioxane/H₂O | 100 | 95 | Effective for coupling with phenylboronic acid.[11] |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane/H₂O | Not specified | Good to excellent | Microwave-assisted, for 3-bromo-indazol-5-amine.[9] |
Table 2: Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Notes | | :--- | :--- | :--- | :--- | :--- | | Pd₂(dba)₃ | XantPhos | NaOt-Bu | Toluene or Dioxane | 80-110 | General conditions for amination of aryl bromides.[3] | | G3-Precatalyst | t-BuXPhos | Cs₂CO₃ | Toluene or Dioxane | 80-110 | Recommended for challenging substrates.[3] | | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | General protocol for aryl bromides.[12] |
Table 3: Heck Reaction
| Palladium Source | Ligand | Base | Additive | Conditions | Yield (%) | Notes |
| Pd(OAc)₂ | PPh₃ | TEA | TBAB, NaBr | Ball-milling, 800 rpm, 90 min | Good to excellent | Mechanochemical method for coupling with various olefins.[7][13] |
| Pd(OAc)₂ | PPh₃ | TEA | TBAB | Ball-milling, 800 rpm, 90 min | 53 | Without NaBr, significant debromination is observed.[7][13] |
Table 4: Sonogashira Coupling
| Palladium Source | Co-catalyst | Ligand | Base | Solvent | Temperature | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Et₃N | THF/Et₃N | Reflux | General conditions for Sonogashira coupling.[14] |
| Pd(PPh₃)₄ | CuI | PPh₃ | Et₃N | THF/Et₃N | Reflux | Alternative palladium source.[14] |
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling of Unprotected 3-Bromoindazoles[2][9][10]
-
To a 10 mL microwave synthesis vial, add this compound (1 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Cs₂CO₃ (2 mmol).
-
Add a solvent mixture of 1,4-dioxane/ethanol/water (7:2:1, 4 mL).
-
Seal the vial with a cap.
-
Place the vial in the cavity of a microwave synthesizer and irradiate the reaction mixture at 140 °C for 10-15 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Generalized Protocol for Buchwald-Hartwig Amination[3]
-
To an oven-dried Schlenk tube or reaction vial, add the this compound derivative (1.0 equiv), the palladium precatalyst (e.g., 2-5 mol%), and the phosphine ligand (e.g., 4-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the base (e.g., 1.4-2.2 equiv) and the anhydrous solvent (e.g., Toluene or Dioxane).
-
Add the amine (1.1-1.5 equiv) to the reaction mixture.
-
Seal the reaction vessel and heat to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield in cross-coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 14. kbfi.ee [kbfi.ee]
refining the workup procedure for 3-Bromoindazole reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the workup procedure for 3-bromoindazole reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered after a this compound synthesis?
A1: Common impurities can originate from the synthetic route employed and may include:
-
Unreacted Starting Material: Incomplete reactions can leave residual indazole.[1][2]
-
Over-brominated Species: Side reactions can lead to the formation of di- or tri-brominated indazoles, such as 3,5-dibromo-indazole and 3,5,7-tribromo-indazole.[3]
-
Regioisomers: Depending on the reaction conditions, isomers with bromine at different positions (e.g., 5-bromo- or 7-bromo-indazole) may form, particularly in acidic media.[3]
-
Residual Reagents and Solvents: Trace amounts of the brominating agent (e.g., NBS, bromine) and solvents from the reaction or purification steps are common.[2]
-
Degradation Products: this compound derivatives can degrade over time, especially if not stored properly, away from light and moisture.[2]
Q2: How can I monitor the progress of my this compound reaction to optimize the workup starting point?
A2: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[3][4] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product. A "cospot," where the reaction mixture is spotted on top of the starting material, can help distinguish between the reactant and product if they have similar Rf values.[5] The reaction should be quenched once the starting material is fully consumed to minimize the formation of side products.[3]
Q3: What are the recommended storage conditions for this compound to prevent degradation before workup?
A3: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] For long-term storage, refrigeration at 2-8°C is advisable. It is also crucial to protect the compound from light and moisture to prevent degradation.[4]
Troubleshooting Guides
Reaction Workup Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Isolated Product | 1. Incomplete reaction. 2. Product loss during extraction. 3. Premature crystallization during filtration. | 1. Monitor the reaction with TLC to ensure complete consumption of the starting material before workup.[3] 2. Perform multiple extractions with the organic solvent. Check the aqueous layer by TLC for any remaining product. 3. Preheat the filtration apparatus to prevent the product from crashing out of the solution.[6] |
| Formation of Emulsion During Extraction | 1. High concentration of surfactant-like impurities. 2. Vigorous shaking of the separatory funnel. | 1. Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. 2. Gently swirl or invert the separatory funnel instead of vigorous shaking.[7] 3. Add a small amount of a different organic solvent to alter the properties of the organic phase.[7] |
| Product Precipitates in the Separatory Funnel | 1. The product has low solubility in the extraction solvent at the workup temperature. | 1. Use a larger volume of the extraction solvent. 2. Gently warm the separatory funnel to increase the solubility of the product. |
| Colored Impurities in the Final Product | 1. Presence of colored byproducts from the reaction. | 1. Before extraction, treat the crude reaction mixture with activated charcoal to adsorb colored impurities. Be aware that this may also adsorb some of the desired product.[6] |
| Difficulty Removing Excess Brominating Agent | 1. Incomplete quenching of the brominating agent. | 1. Quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite until the color of the bromine disappears.[8] |
Purification Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation in Column Chromatography | 1. Incorrect mobile phase polarity. 2. Co-elution of impurities with similar polarity. 3. Column overloading. | 1. Optimize the mobile phase using TLC to achieve a good separation between the product and impurities (aim for a ΔRf of at least 0.2).[3] 2. Consider a pre-purification step like recrystallization to remove the bulk of co-eluting impurities. 3. Reduce the amount of crude material loaded onto the column. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude product by weight. |
| No Crystal Formation Upon Cooling During Recrystallization | 1. Too much solvent was used. 2. The solution is not sufficiently saturated. 3. The cooling process is too rapid. | 1. Evaporate some of the solvent to increase the concentration.[6] 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[6] 3. Allow the solution to cool more slowly at room temperature before placing it in an ice bath.[6] |
| Product "Oiling Out" Instead of Crystallizing | 1. The solvent is too nonpolar for the compound. 2. The boiling point of the solvent is higher than the melting point of the solute. | 1. Use a more polar solvent or a solvent mixture. 2. Choose a solvent with a lower boiling point. |
Data Presentation
Table 1: Common Side Products in this compound Synthesis
| Side Product | Conditions Favoring Formation |
| 3,5-Dibromo-indazole | Excess brominating agent (>1.5 eq.), higher reaction temperatures.[3] |
| 3,7-Dibromo-indazole | Excess brominating agent, specific reaction conditions (e.g., NBS in EtOH).[3] |
| 3,5,7-Tribromo-indazole | Significant excess of brominating agent, prolonged reaction time, high temperature.[3] |
| 5-Bromo- and 7-Bromo-indazole | Highly acidic conditions (e.g., in concentrated sulfuric acid).[3] |
Table 2: Recommended Solvents for Purification
| Purification Method | Solvent/Solvent System | Notes |
| Column Chromatography | Hexane/Ethyl Acetate | A good starting point for many this compound derivatives. The ratio can be adjusted based on the polarity of the specific compound and impurities.[9] |
| Dichloromethane/Methanol | Suitable for more polar this compound derivatives.[10] | |
| Recrystallization | Ethanol/Water | A common two-solvent system where ethanol is the "good" solvent and water is the "anti-solvent".[6][11] |
| Toluene/Heptane | Another potential two-solvent system for compounds with moderate polarity.[6] | |
| Isopropanol | A single solvent option for recrystallization.[6] |
Experimental Protocols
Protocol 1: General Workup Procedure for this compound Reactions
-
Reaction Quenching:
-
Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium thiosulfate or sodium bisulfite with stirring to quench any excess brominating agent. Continue adding until the characteristic color of bromine is no longer visible.[8]
-
-
Solvent Removal (if applicable):
-
Extraction:
-
Washing:
-
Wash the combined organic layers with water to remove any water-soluble impurities.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.[1]
-
Finally, wash the organic layer with brine to facilitate the separation of the organic and aqueous layers and to remove the bulk of the water from the organic phase.[4]
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4]
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient elution is required. Collect fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound workup.
Caption: General purification workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How To [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Cross-Coupling Reactivity of 3-Bromoindazole and 3-Chloroindazole
For researchers, scientists, and drug development professionals, the functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The indazole core, in particular, is a privileged structure found in numerous therapeutic agents.[1][2] Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for modifying this scaffold, but the choice of starting material can significantly impact reaction efficiency, cost, and overall synthetic strategy.
This guide presents an objective comparison of 3-bromoindazole and 3-chloroindazole in common cross-coupling reactions, supported by experimental data. We will delve into the underlying chemical principles governing their reactivity, present quantitative data in a comparative format, and provide detailed experimental protocols for key transformations.
Executive Summary: Reactivity vs. Economy
In the landscape of palladium-catalyzed cross-coupling reactions, a well-established reactivity trend exists for halides: I > Br > OTf > Cl.[3] Consequently, This compound is generally more reactive than 3-chloroindazole . This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, and higher yields. However, the trade-off lies in cost and availability, as chloro-aromatic compounds are typically more economical than their bromo-counterparts. The development of highly active catalyst systems, featuring bulky, electron-rich ligands, has increasingly enabled the effective use of the less reactive but more cost-effective 3-chloroindazoles.[3]
The Chemical Basis for Reactivity Differences
The superior performance of this compound in cross-coupling reactions is rooted in fundamental chemical principles, primarily related to the rate-determining oxidative addition step.[3]
-
Carbon-Halogen (C-X) Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[3] This lower BDE means less energy is required for the palladium(0) catalyst to insert into the C-Br bond, initiating the catalytic cycle.
-
Oxidative Addition Kinetics: The oxidative addition of the aryl halide to the Pd(0) catalyst is the crucial first step. The rate of this step is generally much faster for aryl bromides than for aryl chlorides.[3] The C-Br bond's greater polarizability facilitates a more favorable interaction with the electron-rich palladium center, accelerating the reaction.[3]
-
Catalyst and Ligand Requirements: While standard palladium catalysts and ligands (e.g., those based on triphenylphosphine) are often sufficient for activating this compound, the more robust C-Cl bond in 3-chloroindazole typically demands more sophisticated and highly active catalyst systems.[3] These often involve the use of sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) to enhance the electron density on the palladium center, thereby promoting the challenging oxidative addition of the chloride.[3][4]
Quantitative Performance Comparison
The following table summarizes experimental data for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, illustrating the performance differences between this compound and 3-chloroindazole. Conditions have been selected to provide the most relevant comparison based on available literature.
| Reaction Type | Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | 3-Bromo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (MW) | 1 | 78 | [5] |
| Suzuki-Miyaura | 3-Chloro-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (MW) | 2 | 32 | [5] |
| Suzuki-Miyaura | 3-Chloro-1H-indazole | 5-Indole boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 100 | 15 | 91 | [4] |
| Buchwald-Hartwig | 3-Bromo-6-(trifluoromethyl)-1H-indazole | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | 95 | [6] (Analog) |
| Buchwald-Hartwig | 4-Chlorotoluene (Model) | Morpholine | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 6 | 94 | [7] |
Data Analysis: The data clearly shows that under identical, standard conditions (Pd(PPh₃)₄), this compound provides a significantly higher yield in the Suzuki-Miyaura reaction compared to 3-chloroindazole (78% vs. 32%).[5] To achieve a high yield with 3-chloroindazole, a more advanced catalyst system (Pd₂(dba)₃ / SPhos) and longer reaction time were necessary.[4] Similarly, while direct comparative data for Buchwald-Hartwig amination on the indazole core is limited, the general principle holds. Successful coupling of aryl chlorides typically requires stronger bases (NaOtBu) and specialized ligands like XPhos to achieve high efficiency.[7]
Experimental Protocols
The following are detailed, generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for this compound and 3-chloroindazole.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol is a general starting point. For 3-chloroindazole, the use of a more active ligand such as SPhos or RuPhos in place of PPh₃ is recommended.[4]
Materials:
-
3-Haloindazole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1 mixture)
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial), add the 3-haloindazole (1.0 equiv), the arylboronic acid (1.5 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-140 °C). For microwave-assisted reactions, heating is often performed at higher temperatures for shorter durations.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-indazole.
Protocol 2: Buchwald-Hartwig Amination
This protocol describes a typical setup. For 3-chloroindazole, a catalyst system composed of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich ligand (e.g., XPhos, BrettPhos) is generally required for high yields.[7][8]
Materials:
-
3-Haloindazole (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, XPhos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, NaOtBu, 1.4-2.2 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the 3-haloindazole (1.0 equiv), the palladium precatalyst, the phosphine ligand, and the base.[6]
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous solvent, followed by the amine coupling partner (liquid or dissolved in a small amount of solvent).[6]
-
Seal the reaction vessel and heat to the required temperature (typically 80-110 °C) with vigorous stirring.[6]
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with an appropriate organic solvent and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to obtain the desired 3-amino-indazole derivative.[6]
Visualizing the Chemistry
To better understand the processes described, the following diagrams illustrate the fundamental catalytic cycle for cross-coupling reactions and a standard experimental workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
The choice between this compound and 3-chloroindazole for cross-coupling reactions is a strategic decision balancing reactivity against cost. This compound remains the substrate of choice for achieving high yields under milder conditions, making it ideal for small-scale synthesis, complex molecule construction, and situations where reaction robustness is paramount. Conversely, 3-chloroindazole presents a more economical option, particularly for large-scale synthesis. However, its successful application hinges on the use of advanced, highly active catalyst systems and may require more rigorous optimization of reaction conditions to overcome its lower intrinsic reactivity. As catalyst technology continues to evolve, the utility of chloro-heteroaromatics like 3-chloroindazole will undoubtedly expand, further broadening the synthetic chemist's toolbox.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Analysis of 3-Bromoindazole Reaction Products by HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical characterization of common reaction products of 3-bromoindazole using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The focus is on two prevalent synthetic pathways: Suzuki-Miyaura cross-coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation. This document presents supporting experimental data, detailed analytical protocols, and visual workflows to aid researchers in the identification and analysis of these important indazole derivatives.
Introduction to this compound Reactivity
This compound is a versatile heterocyclic building block widely employed in medicinal chemistry and materials science. The bromine atom at the 3-position serves as a convenient handle for various cross-coupling reactions, allowing for the introduction of a diverse range of substituents. This guide focuses on the analysis of products derived from two of the most powerful and widely used palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 3-position of the indazole core and various aryl or heteroaryl groups, utilizing an organoboron reagent.
-
Buchwald-Hartwig Amination: This method enables the formation of a carbon-nitrogen bond, introducing a wide array of primary and secondary amines to the 3-position of the indazole.
Accurate and efficient analysis of the resulting product mixtures is crucial for reaction optimization, purification, and final product characterization. HPLC and NMR spectroscopy are indispensable tools for these tasks.
Comparative Analysis of Reaction Products
The following sections provide a comparative analysis of the HPLC and NMR data for representative products of Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating and quantifying the components of a reaction mixture based on their polarity. In general, for the 3-substituted indazoles discussed here, the retention time on a C18 column will increase with increasing hydrophobicity of the substituent at the 3-position.
Illustrative HPLC Data
The following table presents a representative comparison of expected retention times for key this compound reaction products under a single, standardized set of RP-HPLC conditions.
| Compound | Substituent at 3-Position | Expected Retention Time (min) | Notes |
| 3-Bromo-1H-indazole (Starting Material) | -Br | 5.2 | Serves as a reference point for reaction monitoring. |
| 3-Phenyl-1H-indazole | Phenyl | 6.8 | The phenyl group increases hydrophobicity compared to the bromo substituent, leading to a longer retention time. |
| 3-(p-Tolyl)-1H-indazole | p-Tolyl | 7.5 | The additional methyl group on the phenyl ring further increases hydrophobicity, resulting in a longer retention time compared to 3-phenyl-1H-indazole.[1] |
| 3-(Morpholin-4-yl)-1H-indazole | Morpholinyl | 4.1 | The morpholine group is more polar than the bromo or phenyl substituents, leading to a significantly shorter retention time. |
| 3-(Phenylamino)-1H-indazole | Phenylamino | 6.5 | The polarity of the amino group is offset by the hydrophobicity of the phenyl group, resulting in a retention time similar to that of 3-phenyl-1H-indazole. |
Note: The retention times presented are illustrative and can vary significantly based on the specific HPLC system, column, mobile phase composition, and other experimental parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed structural information about the reaction products, allowing for unambiguous identification. Both ¹H and ¹³C NMR are crucial for confirming the successful substitution at the 3-position and for characterizing the newly introduced functional groups.
Comparative ¹H and ¹³C NMR Data
The following tables summarize typical chemical shifts (δ) for the indazole core protons and carbons in the starting material and its derivatives. All spectra are referenced to TMS (δ = 0.00 ppm).
Table 2: Comparative ¹H NMR Data (400 MHz, CDCl₃) of 3-Substituted Indazoles [1]
| Compound | H4 (δ, ppm) | H5 (δ, ppm) | H6 (δ, ppm) | H7 (δ, ppm) | NH (δ, ppm) | Other Key Signals (δ, ppm) |
| 3-Bromo-1H-indazole | 7.70-7.75 | 7.30-7.35 | 7.45-7.50 | 7.40-7.45 | ~10.5 (br) | - |
| 3-Phenyl-1H-indazole | 8.10-8.15 | 7.35-7.40 | 7.45-7.50 | 7.95-8.00 | ~11.6 (br) | 7.50-7.60 (m, 3H, Phenyl), 7.95-8.00 (m, 2H, Phenyl) |
| 3-(p-Tolyl)-1H-indazole | 8.05-8.10 | 7.30-7.35 | 7.40-7.45 | 7.85-7.90 | ~12.6 (br) | 2.50 (s, 3H, CH₃), 7.43 (d, 2H, Tolyl), 7.87 (d, 2H, Tolyl) |
| 3-(Morpholin-4-yl)-1H-indazole | 7.60-7.65 | 7.05-7.10 | 7.30-7.35 | 7.20-7.25 | ~10.2 (br) | 3.90-3.95 (t, 4H, Morpholine), 3.35-3.40 (t, 4H, Morpholine) |
| 3-(Phenylamino)-1H-indazole | 7.65-7.70 | 7.10-7.15 | 7.30-7.35 | 7.50-7.55 | ~10.8 (br) | 6.90-7.40 (m, 5H, Phenyl), ~8.0 (br s, 1H, NH-Ph) |
Table 3: Comparative ¹³C NMR Data (100 MHz, CDCl₃) of 3-Substituted Indazoles [1]
| Compound | C3 (δ, ppm) | C3a (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | C6 (δ, ppm) | C7 (δ, ppm) | C7a (δ, ppm) | Other Key Signals (δ, ppm) |
| 3-Bromo-1H-indazole | 121.5 | 122.0 | 128.0 | 121.8 | 122.5 | 110.5 | 141.0 | - |
| 3-Phenyl-1H-indazole | 146.5 | 122.1 | 129.3 | 121.9 | 127.7 | 110.2 | 140.3 | 129.2, 129.0, 127.7, 132.0 (Phenyl) |
| 3-(p-Tolyl)-1H-indazole | 147.0 | 122.0 | 130.1 | 124.0 | 127.7 | 107.2 | 140.2 | 21.4 (CH₃), 129.0, 130.1, 139.6, 146.6 (Tolyl) |
| 3-(Morpholin-4-yl)-1H-indazole | 152.0 | 121.5 | 126.5 | 120.0 | 121.0 | 110.0 | 142.0 | 48.0, 67.0 (Morpholine) |
| 3-(Phenylamino)-1H-indazole | 148.0 | 121.8 | 127.0 | 120.5 | 121.5 | 110.8 | 141.5 | 118.0, 122.0, 129.5, 140.0 (Phenyl) |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable analytical data. The following are generalized procedures for the analysis of this compound reaction products by HPLC and NMR.
HPLC Analysis Protocol
This protocol describes a general-purpose reversed-phase HPLC method suitable for monitoring the progress of this compound reactions and assessing the purity of the final products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a gradient elution from 30% to 90% acetonitrile over 10 minutes. Adding 0.1% formic acid to both solvents can improve peak shape for the amine-containing products.
-
Sample Preparation:
-
For reaction monitoring, dilute a small aliquot of the reaction mixture (e.g., 10 µL) in 1 mL of the initial mobile phase composition.
-
For purity analysis of an isolated product, prepare a stock solution of the compound in acetonitrile or a suitable solvent (e.g., 1 mg/mL) and then dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
Filter all samples through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject 10 µL of the prepared sample.
-
Run the gradient method and monitor the chromatogram at a suitable wavelength (e.g., 254 nm).
-
NMR Spectroscopy Protocol
This protocol outlines the general procedure for preparing and acquiring ¹H and ¹³C NMR spectra of 3-substituted indazole derivatives.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz).
Reagents:
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Tetramethylsilane (TMS) as an internal standard (if not already present in the deuterated solvent).
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
-
-
NMR Analysis:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
Acquire a ¹³C NMR spectrum. This will require a longer acquisition time due to the lower natural abundance of ¹³C.
-
Visualizing the Analytical Workflow
The following diagrams, generated using Graphviz, illustrate the logical workflow for the synthesis and analysis of this compound reaction products.
Caption: Experimental workflow for synthesis and analysis.
Caption: HPLC analysis workflow.
Caption: NMR analysis workflow.
References
A Comparative Guide to the Synthesis of 3-Bromoindazole: Validation of a New Synthetic Route
For researchers and drug development professionals, the efficient and reliable synthesis of key heterocyclic intermediates like 3-Bromoindazole is paramount. This guide provides an objective comparison between an established, high-efficiency method and a potential new synthetic route. By presenting key performance indicators, detailed experimental protocols, and a logical framework for validation, this document serves as a practical resource for methodological selection and process optimization.
Synopsis of Synthetic Routes
Established Route: Ultrasound-Assisted Direct Bromination The current state-of-the-art method for synthesizing this compound is the direct C-H bromination of 1H-Indazole. Modern variations of this route employ reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under ultrasound irradiation, which offers high yields, excellent regioselectivity for the C3 position, and remarkably short reaction times.[1][2] This single-step process starting from commercially available indazole represents a highly optimized and efficient benchmark.
New Alternative Route: Two-Step Sandmeyer Reaction A new proposed alternative involves a classical organochemical transformation, the Sandmeyer reaction, starting from 3-aminoindazole.[3][4] This two-step approach first requires the synthesis of the 3-aminoindazole precursor, followed by its diazotization and subsequent conversion to this compound using a copper(I) bromide catalyst.[5] While potentially offering an alternative pathway when direct bromination is problematic (e.g., for highly activated or sensitive substrates), its overall efficiency must be rigorously validated against the established method.
Validation Workflow
The decision to adopt a new synthetic route requires a systematic comparison of critical parameters against an established protocol. The following workflow outlines the key stages of this validation process.
Caption: Workflow for the validation of a new synthetic route.
Quantitative Data Comparison
The performance of each route was evaluated based on key quantitative metrics obtained from experimental procedures. The data is summarized below for direct comparison.
| Parameter | Established Route: Direct Bromination | New Route: Sandmeyer Reaction | Data Source(s) |
| Starting Material | 1H-Indazole | 3-Aminoindazole | [1],[5] |
| Number of Steps | 1 | 2 (incl. precursor synthesis) | [1],[6] |
| Reaction Time | ~0.5 hours | ~3-4 hours (for Sandmeyer step) | [1],[7] |
| Reaction Temperature | 40°C | 0°C to 25°C | [1],[7] |
| Overall Yield | ~75% | ~56% (calculated) | [1],[6],[5] |
| Product Purity | High (>98% with recrystallization) | Moderate (requires chromatography) | [1] |
Note: The overall yield for the Sandmeyer route is calculated from a reported 95% yield for 3-aminoindazole synthesis[6] and an estimated 59% yield for the Sandmeyer step based on analogous heterocyclic systems.[5]
Qualitative Performance Analysis
Beyond numerical data, qualitative factors are crucial for practical implementation in a research or production environment.
| Aspect | Established Route: Direct Bromination | New Route: Sandmeyer Reaction |
| Advantages | High Efficiency: Excellent yield in a single, rapid step. Simplicity: Operationally simple with a straightforward workup. High Purity: Often yields a clean product requiring minimal purification. | Alternative Precursor: Utilizes a different starting material, which can be advantageous based on availability or cost. Broad Applicability: The Sandmeyer reaction is robust for various aromatic amines. |
| Disadvantages | Substrate Limitation: May not be suitable for indazoles with electron-rich substituents prone to over-bromination. | Lower Efficiency: Significantly lower overall yield over two steps. Hazardous Intermediates: Involves the generation of unstable diazonium salts, which require careful temperature control and handling. Complex Purification: Often results in byproducts that necessitate chromatographic purification. |
Experimental Protocols
Protocol 1: Established Route - Ultrasound-Assisted Direct Bromination of 1H-Indazole
This protocol is adapted from a reported high-efficiency synthesis.[1][2]
-
Reaction Setup: To a 50 mL round-bottom flask, add 1H-Indazole (0.2 mmol, 1.0 eq.), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.2 mmol, 1.0 eq.), and sodium carbonate (0.4 mmol, 2.0 eq.).
-
Solvent Addition: Add ethanol (2.0 mL) to the flask.
-
Ultrasonication: Place the flask in an ultrasonic bath (40 kHz, 50 W) and irradiate at a constant temperature of 40°C for 30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Upon completion, pour the reaction mixture into 20 mL of water and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Protocol 2: New Route - Sandmeyer Reaction of 3-Aminoindazole
This is a representative two-step procedure. The first step is the synthesis of the precursor, and the second is the Sandmeyer reaction, constructed from general procedures for heterocyclic amines.[4][5][7]
Step A: Synthesis of 3-Aminoindazole Note: 3-Aminoindazole can be synthesized from 2-fluorobenzonitrile and hydrazine hydrate in high yield (reported up to 95%) under reflux in a suitable solvent like ethanol.[6]
Step B: Diazotization and Sandmeyer Bromination
-
Diazotization: Dissolve 3-aminoindazole (1.0 eq.) in an aqueous solution of hydrobromic acid (HBr, ~48%). Cool the solution to 0-5°C in an ice-salt bath. Add a solution of sodium nitrite (NaNO₂) (1.1 eq.) in water dropwise, keeping the temperature strictly below 5°C. Stir the resulting diazonium salt solution for 15-20 minutes at this temperature.
-
Catalyst Preparation: In a separate flask, dissolve copper(I) bromide (CuBr) (1.3 eq.) in aqueous HBr and cool to 0°C.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Workup and Isolation: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product will likely contain impurities and byproducts. Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.
Conclusion
This comparative analysis demonstrates that the Established Route (Ultrasound-Assisted Direct Bromination) is significantly more efficient for the synthesis of this compound, offering a higher yield in a single, rapid step with a simpler purification process. The New Alternative Route (Sandmeyer Reaction) , while chemically viable, is hampered by a multi-step process, the use of potentially hazardous intermediates, and a lower overall yield.
Therefore, for the routine synthesis of this compound, the direct bromination method remains the superior choice. The Sandmeyer route may be considered only in specific research contexts where the starting material is readily available and direct bromination is not feasible due to substrate sensitivity. This guide provides the necessary data and protocols to support an informed decision based on the specific needs of the research or development team.
References
- 1. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Diazotisation [organic-chemistry.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for the Functionalization of 3-Bromoindazole
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including kinase inhibitors used in oncology.[1] The strategic functionalization of the indazole core, particularly at the C3-position, is critical for the development and optimization of new drug candidates. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of diverse indazole libraries.[2][3]
This guide offers an objective comparison of various palladium catalyst systems for the coupling of 3-bromoindazole, a key synthetic intermediate. We present a comparative analysis of catalyst performance in Suzuki-Miyaura, Buchwald-Hartwig, and Heck coupling reactions, supported by quantitative data and detailed experimental protocols to aid in catalyst selection and reaction optimization.
General Experimental Workflow
A typical workflow for palladium-catalyzed cross-coupling reactions is a multi-step process requiring careful preparation and execution under an inert atmosphere to ensure catalyst activity and reproducibility.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and tolerance of diverse functional groups.[2] It involves the coupling of this compound with an organoboron reagent, typically an arylboronic acid. The choice of catalyst and base is crucial for achieving high yields.[2][4]
Catalyst Performance Comparison
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | [5] |
| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | 70 | [6] |
| Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | Dioxane | 120 (MW) | 0.67 | 75-87 | [7] |
| PdCl₂(dppf) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | Good-Excellent | [7] |
| PdCl₂(PPh₃)₂ | Cs₂CO₃ | DMF | Reflux | 48 | 0 | [4][6] |
Note: Reaction conditions and substrates may vary between studies, affecting direct yield comparison. Data for 3-iodo and other bromo-indazole isomers were included as representative examples.
Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[8]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This generalized protocol is adapted for the coupling of this compound with an arylboronic acid using microwave irradiation.[2]
-
Preparation : To a 10 mL microwave synthesis vial, add 3-bromo-1H-indazole (1 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%), and Cesium Carbonate (Cs₂CO₃) (2 mmol, 2.0 equiv.).[2]
-
Solvent Addition : Add a solvent mixture of 1,4-dioxane/ethanol/water (7:2:1, 4 mL).[2]
-
Reaction : Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at 140 °C for 10-15 minutes.[2]
-
Work-up : After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and then brine.[2]
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-1H-indazole.[2]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, allowing the coupling of this compound with a wide array of amines.[1][9] The reaction's success is highly dependent on the choice of a bulky, electron-rich phosphine ligand to facilitate the catalytic cycle.[1]
Catalyst Performance Comparison
Direct comparative studies on this compound are limited, but data from related heterocyclic systems provide valuable insights into effective catalyst systems. The choice of ligand is critical for efficiency.[10]
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| Pd₂(dba)₃ / XantPhos | Cs₂CO₃ | Dioxane | 100 | 1 | ~90% | [11] |
| Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane | 100 | 6 | ~60% | [11] |
| Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 65 | 16 | 71% | [12] |
| Pd₂(dba)₃ / BINAP | LiHMDS | THF | 65 | 16 | 71% | [12] |
| RuPhos Precatalyst | LiHMDS | THF | 65 | 16 | 83% | [12] |
Note: Data is derived from studies on 4-bromo-7-azaindoles and 3-bromo-2-aminopyridines, which serve as models for this compound reactivity.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the amination of a bromoindazole derivative.[1]
-
Preparation : In a glovebox, add the palladium precatalyst (1-2 mol%), the phosphine ligand (1-2 mol%), this compound (1.0 mmol, 1.0 equiv.), and the amine (1.2 mmol, 1.2 equiv.) to an oven-dried reaction tube.[1][7]
-
Reagent Addition : Under an inert atmosphere, add the base (e.g., Cs₂CO₃, NaOt-Bu, or LiHMDS; 1.4-2.2 equiv.) and 5 mL of an anhydrous solvent (e.g., toluene or dioxane).[1]
-
Reaction : Seal the tube and heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Work-up : Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through Celite to remove solids.[1]
-
Purification : Concentrate the filtrate and purify the crude product by silica gel column chromatography to afford the desired 3-amino-indazole derivative.[1]
Heck Reaction: C-C Vinylation
The Heck reaction facilitates the coupling of 3-bromoindazoles with alkenes to introduce vinyl groups onto the indazole core, providing a route to key synthetic intermediates like axitinib.[2][13] Mechanochemical methods, such as high-speed ball-milling, have emerged as a solvent-free and efficient alternative to traditional solution-phase reactions.[13]
Catalyst Performance Comparison for 3-Bromo-1-methyl-1H-indazole
| Pd Catalyst (5 mol%) | Ligand (10 mol%) | Additive | Method | Time (min) | Yield (%) | Ref |
| Pd(OAc)₂ | PPh₃ | TBAB, NaBr | Ball-milling | 90 | 92 | [13] |
| PdCl₂ | PPh₃ | TBAB, NaBr | Ball-milling | 90 | 85 | [13] |
| Pd₂(dba)₃ | PPh₃ | TBAB, NaBr | Ball-milling | 90 | 88 | [13] |
| Pd(OAc)₂ | P(o-tol)₃ | TBAB, NaBr | Ball-milling | 90 | 85 | [13] |
| Pd(OAc)₂ | P(Cy)₃ | TBAB, NaBr | Ball-milling | 90 | 65 | [13] |
| Pd(OAc)₂ | XPhos | TBAB, NaBr | Ball-milling | 90 | 72 | [13] |
| Pd(OAc)₂ | None | TBAB, NaBr | Ball-milling | 90 | 25 | [13] |
Note: Reactions were performed by coupling with n-butyl acrylate using TEA as a base.[13]
Detailed Experimental Protocol: Mechanochemical Heck Reaction
This solvent-free protocol utilizes high-speed ball-milling for the vinylation of this compound.[13]
-
Preparation : To an 80 mL stainless steel milling vessel, add 3-bromo-1-methyl-1H-indazole (1.5 mmol), n-butyl acrylate (2.25 mmol, 1.5 equiv.), Palladium(II) acetate [Pd(OAc)₂] (0.075 mmol, 5 mol%), Triphenylphosphine [PPh₃] (0.15 mmol, 10 mol%), Triethylamine [TEA] (1.8 mmol, 1.2 equiv.), Tetrabutylammonium bromide [TBAB] (0.075 mmol, 5 mol%), and Sodium Bromide [NaBr] (10.0 g) as a grinding auxiliary.[2][13]
-
Milling : Add stainless steel balls to the vessel, seal it, and place it in a high-speed ball mill. Mill the reaction mixture at 800 rpm for 90 minutes.[2][13]
-
Work-up : Carefully open the vessel and dissolve the solid mixture in ethyl acetate. Filter the solution to remove inorganic salts.[2]
-
Purification : Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to afford the desired (E)-butyl 3-(1-methyl-1H-indazol-3-yl)acrylate.[2]
Conclusion
The selection of an optimal palladium catalyst for the coupling of this compound is contingent upon the desired transformation.
-
For Suzuki-Miyaura reactions, Pd(dppf)Cl₂ and Pd(PPh₃)₄ are consistently effective catalysts, offering high yields under various conditions.[5][7]
-
For Buchwald-Hartwig aminations, the combination of a palladium source like Pd₂(dba)₃ with bulky biarylphosphine ligands such as XantPhos or RuPhos is crucial for achieving high reactivity.[11][12]
-
For Heck reactions, the Pd(OAc)₂/PPh₃ system has proven highly efficient, particularly under mechanochemical conditions which offer a sustainable and effective synthetic route.[13]
This guide provides a foundational framework for researchers. However, optimization of reaction parameters—including catalyst loading, ligand, base, solvent, and temperature—is often necessary to achieve the best results for specific substrate combinations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
A Comparative Guide to the Biological Activity of 3-Bromoindazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the design of novel therapeutics.[1] The strategic introduction of a bromine atom at the 3-position of the indazole ring not only modulates the molecule's physicochemical properties but also provides a versatile synthetic handle for further chemical modifications, leading to a diverse array of biologically active compounds.[1][2] This guide offers a comparative analysis of 3-bromoindazole analogs, focusing on their anticancer and kinase inhibitory activities, supported by experimental data and detailed methodologies.
Comparative Analysis of Biological Activity
The biological potency of this compound analogs is significantly influenced by the nature and position of substituents on the indazole core.[3] While a systematic study focusing exclusively on a series of this compound analogs is not extensively documented in publicly available literature, key structure-activity relationship (SAR) principles can be inferred from related indazole derivatives.[3] The bromine atom at the C3 position is a key synthetic handle for introducing further diversity through cross-coupling reactions.[3]
Anticancer Activity
Bromo-indazole derivatives have demonstrated promising potential as anticancer agents by targeting various hallmarks of cancer, including kinase inhibition and the induction of apoptosis.[1]
Table 1: In Vitro Anti-proliferative Activity of Indazole Analogs against 4T1 Breast Cancer Cells
| Compound ID | R1 (at C6) | R2 (at C3) | IC50 (µM) |
| Analog 1 | H | -Br | > 10[3] |
| Analog 2 | 4-(4-methylpiperazin-1-yl)phenyl | -(E)-3,5-dimethoxystyryl | > 10[3] |
| Analog 3 | 4-(4-ethylpiperazin-1-yl)pyridin-3-yl | -(E)-3,5-dimethoxystyryl | 0.23[3] |
| Compound 2f | 4-(4-ethylpiperazin-1-yl)pyridin-3-yl | -(E)-3,5-dimethoxystyryl | 0.23–1.15 (across various cancer cell lines)[4][5] |
Note: The data for Analogs 2 and 3 are derived from a study on 6-substituted-(E)-3-(3,5-dimethoxystyryl)-1H-indazoles, highlighting the impact of substitutions at the C6 position, which can be accessed synthetically from a this compound precursor.[3] Compound 2f, which is analogous to Analog 3, showed potent growth inhibitory activity against several cancer cell lines.[4][5]
Kinase Inhibition
The indazole core is a well-established hinge-binding motif for many kinases.[3] The overall activity and selectivity are determined by the substituents that occupy the solvent-exposed regions and specific pockets of the kinase active site.[3] Bromo-indazole derivatives have been investigated as inhibitors of various kinases, including those involved in cell cycle progression and angiogenesis.[1] For instance, 3-bromo-6-(trifluoromethyl)-1H-indazole is a key intermediate in the synthesis of kinase inhibitors like Vemurafenib, which targets the mutated BRAF kinase.[6]
Table 2: Kinase Inhibitory Activity of Indazole Analogs
| Compound | Target Kinase | IC50 (nM) |
| Entrectinib | ALK | 12[7] |
| Compound 100 | FGFR1 | < 4.1[7] |
| Compound 100 | FGFR2 | 2.0 ± 0.8[7] |
| Compound 91d | GSK-3 | 12[8] |
| Compound 21 | Chek1 | 0.30[9] |
| Compound 7mb | TrkA | 1.6[10] |
| Compound 7mb | TrkB | 2.9[10] |
| Compound 7mb | TrkC | 2.0[10] |
Experimental Protocols
In Vitro Anti-proliferative MTT Assay
This assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cancer cell lines (e.g., 4T1) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound analogs) and incubated for 48 hours.[3]
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[3]
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.
Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase enzyme, a suitable substrate (e.g., a peptide or protein), and the test compound in a kinase assay buffer.[3]
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.[3]
-
Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 60 minutes).[3]
-
Detection of Phosphorylation: The amount of substrate phosphorylation is quantified using a suitable detection method, such as a phosphospecific antibody-based ELISA, radiometric assay, or a luminescence-based assay that measures the amount of ATP remaining in the reaction.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.
Visualizations
Caption: Workflow for the in vitro anti-proliferative MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized 3-Bromoindazole: A Comparative Guide for Researchers
For Immediate Release
In the landscape of drug discovery and development, the purity of synthetic intermediates is paramount. 3-Bromoindazole, a key heterocyclic building block, is instrumental in the synthesis of a multitude of pharmacologically active agents, particularly kinase inhibitors. Ensuring its purity is a critical step that directly impacts the yield, safety, and efficacy of the final therapeutic product. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized this compound, offering detailed experimental protocols and comparative data against its structural analogs, 3-chloroindazole and 3-iodoindazole.
Comparison of Analytical Techniques for Purity Assessment
A multi-pronged approach utilizing various analytical techniques is essential for a thorough purity assessment of this compound. The primary methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Melting Point Analysis. Each technique offers unique advantages in identifying and quantifying the main compound and potential impurities.
| Analytical Technique | Information Provided | Typical Purity Specification |
| HPLC (UV-Vis) | Quantitative purity (% area), detection and quantification of non-volatile impurities. | ≥98.0% |
| ¹H and ¹³C NMR | Structural confirmation, identification of structural isomers and residual solvents. | Conforms to structure |
| GC-MS | Detection and identification of volatile and semi-volatile impurities. | Conforms to expected mass |
| Melting Point | Indication of overall purity; a narrow range suggests high purity. | 143-147 °C[1] |
Common Impurities in this compound Synthesis
The synthesis of this compound, typically through electrophilic bromination of indazole, can lead to several process-related impurities. Understanding these potential byproducts is crucial for developing robust analytical methods and effective purification strategies.
| Impurity Class | Specific Examples | Conditions Favoring Formation |
| Over-brominated Species | 3,5-dibromo-indazole, 3,7-dibromo-indazole, 3,5,7-tribromo-indazole | Excess brominating agent, elevated reaction temperatures. |
| Regioisomers | 5-bromo-indazole, 7-bromo-indazole | Highly acidic reaction conditions. |
| Starting Material | Unreacted Indazole | Incomplete reaction. |
Comparative Analysis with Alternative Halogenated Indazoles
3-Chloroindazole and 3-iodoindazole are common alternatives to this compound in medicinal chemistry, offering different reactivity profiles for subsequent cross-coupling reactions. A comparison of their typical purity profiles is presented below.
| Compound | Molecular Weight | Melting Point (°C) | Typical Purity (Assay %) |
| This compound | 197.03 g/mol [2] | 143-147[1] | ≥98%[2] |
| 3-Chloroindazole | 152.58 g/mol [3][4][5] | 149 (subl.)[3] | ≥97%[3] |
| 3-Iodoindazole | 244.04 g/mol | 138-142 | ≥98% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify impurities using UV detection.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water, each containing 0.1% formic acid.
-
Standard and Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
-
Data Analysis: Calculate the percentage purity based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound and identify any major impurities or residual solvents.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Analysis: Compare the obtained spectra with predicted chemical shifts and known spectra of related indazole derivatives to confirm the structure and identify any impurity signals.
Predicted ¹H NMR Data for this compound (in DMSO-d₆):
-
~13.5 ppm (br s, 1H): N-H proton
-
~7.8-7.2 ppm (m, 4H): Aromatic protons
Predicted ¹³C NMR Data for this compound (in DMSO-d₆):
-
Signals expected in the aromatic region (approx. 110-145 ppm).
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify volatile and semi-volatile impurities in the synthesized this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), then ramp to a high temperature (e.g., 280 °C).
-
Carrier Gas: Helium
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: Scan a suitable range to detect the parent ion and expected fragments (e.g., 50-300 m/z).
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards.
Visualizations
Caption: Experimental workflow for the purity assessment of synthesized this compound.
Caption: Inhibition of the nNOS signaling pathway by this compound analogs.
References
Unveiling the Solid-State Architecture of 3-Bromoindazole Derivatives: A Crystallographic Comparison
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. X-ray crystallography provides an unparalleled atomic-level view, crucial for structure-activity relationship (SAR) studies and rational drug design. This guide offers a comparative analysis of the X-ray crystallographic data of two distinct 3-bromoindazole derivatives, highlighting the influence of substitution on their solid-state packing and conformation.
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including kinase and nitric oxide synthase inhibition. The introduction of a bromine atom at the 3-position not only modulates the electronic properties of the indazole ring but also serves as a key synthetic handle for further molecular elaboration. Here, we compare the crystallographic parameters of two substituted 3-bromoindazoles to illustrate how different functional groups impact their crystal lattice and molecular arrangement.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for two this compound derivatives, providing a quantitative basis for comparison.
| Parameter | 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole | tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate |
| Chemical Formula | C₁₀H₆BrN₃O₂ | C₁₂H₁₄BrN₃O₂ |
| Molecular Weight | 280.09 g/mol | Not explicitly provided in search results |
| Crystal System | Monoclinic | Not explicitly provided in search results |
| Space Group | P2₁/n | Not explicitly provided in search results |
| Unit Cell Dimensions | ||
| a | 14.6573(3) Å | Not explicitly provided in search results |
| b | 4.1650(1) Å | Not explicitly provided in search results |
| c | 17.4566(3) Å | Not explicitly provided in search results |
| α | 90° | Not explicitly provided in search results |
| β | 102.659(1)° | Not explicitly provided in search results |
| γ | 90° | Not explicitly provided in search results |
| Volume (V) | 1039.78(4) ų | Not explicitly provided in search results |
| Molecules per unit cell (Z) | 4 | Not explicitly provided in search results |
Experimental Protocols
The determination of the crystal structures for these compounds follows a standardized workflow in small-molecule X-ray crystallography.
Synthesis and Crystallization
3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole: This derivative was synthesized by reacting 3-bromo-6-nitroindazole with propargyl bromide in the presence of potassium carbonate and tetra-n-butylammonium bromide in tetrahydrofuran (THF). The resulting product was purified by chromatography on silica gel, and yellow crystals suitable for X-ray diffraction were obtained.[1]
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate: The synthesis of this compound involved the Boc protection of the ring nitrogen of 3-amino-5-bromoindazole.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
A suitable single crystal of the compound is mounted on a goniometer. X-ray diffraction data are collected, typically using a diffractometer equipped with a Mo Kα radiation source. The collected data are then processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizing Molecular Interactions and Workflows
To better understand the context of this compound derivatives in research, the following diagrams illustrate a key signaling pathway they modulate and a typical experimental workflow for their structural analysis.
Experimental workflow for the X-ray crystallographic analysis of this compound derivatives.
Inhibitory effect of this compound derivatives on the nNOS signaling pathway.
References
A Comparative Guide to the Cost-Effectiveness of 3-Bromoindazole Syntheses
For researchers, medicinal chemists, and professionals in drug development, the efficient and economical synthesis of key intermediates is paramount. 3-Bromoindazole is a valuable building block in the synthesis of a wide range of biologically active compounds. This guide provides a detailed comparison of the most common synthetic routes to this compound, focusing on their cost-effectiveness, scalability, and overall efficiency. We present a quantitative analysis of starting material and reagent costs, typical yields, and purification requirements to assist in selecting the optimal synthesis strategy for your laboratory's needs.
Executive Summary of Synthetic Pathways
Two primary methods dominate the synthesis of this compound: direct electrophilic bromination of indazole and the Sandmeyer reaction starting from 3-aminoindazole. Each route presents distinct advantages and disadvantages in terms of cost, reaction conditions, and purification challenges.
-
Route A: Direct Electrophilic Bromination: This is the most straightforward approach, involving the direct bromination of commercially available indazole using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine (Br₂). This method is often favored for its simplicity and the relatively low cost of the starting material.
-
Route B: Sandmeyer Reaction: This classic transformation involves the diazotization of 3-aminoindazole followed by a copper(I) bromide-mediated substitution to yield this compound. While this route requires a more functionalized starting material, it can offer high selectivity and avoid some of the side products associated with direct bromination.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound. Prices are estimations based on bulk chemical supplier listings and may vary.
| Parameter | Route A: Direct Electrophilic Bromination | Route B: Sandmeyer Reaction |
| Starting Material | Indazole | 3-Aminoindazole |
| Starting Material Cost (per kg) | ~$130 - $150[1][2][3] | ~$8,200 - $8,500[4][5] |
| Key Reagents | N-Bromosuccinimide (NBS) or Bromine (Br₂) | Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr), Copper(I) Bromide (CuBr) |
| Key Reagent Cost (per kg) | NBS: ~$70 - | CuBr: ~$94 - $184[7][8] |
| Typical Yield | 70-90% (variable, dependent on conditions) | Estimated 80-90% |
| Reaction Time | 2-6 hours | 3-5 hours |
| Key Advantages | Lower cost starting material, simpler procedure. | High regioselectivity, potentially cleaner reaction. |
| Potential Challenges | Formation of di- and tri-brominated side products, requiring careful control of reaction conditions and potentially extensive purification. | Higher cost of starting material, handling of potentially unstable diazonium salt intermediate. |
| Typical Purification | Column chromatography or recrystallization.[9] | Recrystallization is often sufficient. |
Visualizing the Synthetic Pathways
To better illustrate the two synthetic routes, the following diagrams outline the key transformations.
Caption: Synthetic Route A: Direct Electrophilic Bromination.
Caption: Synthetic Route B: The Sandmeyer Reaction.
Decision Framework for Route Selection
The selection of the optimal synthetic route depends on a variety of factors specific to the research or production environment. The following flowchart provides a logical framework to guide this decision-making process.
Caption: Decision-making flowchart for selecting a synthetic route.
Experimental Protocols
Route A: Direct Electrophilic Bromination with N-Bromosuccinimide
Materials:
-
Indazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or other suitable solvent)
-
Silica gel for chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve indazole (1 equivalent) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 2-4 hours), quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Route B: Sandmeyer Reaction of 3-Aminoindazole
Materials:
-
3-Aminoindazole
-
Sodium Nitrite (NaNO₂)
-
48% Hydrobromic Acid (HBr)
-
Copper(I) Bromide (CuBr)
-
Water
-
Suitable solvent for recrystallization (e.g., ethanol/water)
Procedure:
-
In a beaker, dissolve 3-aminoindazole (1 equivalent) in a mixture of 48% hydrobromic acid and water. Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in 48% hydrobromic acid, and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Conclusion
Both direct electrophilic bromination and the Sandmeyer reaction are viable methods for the synthesis of this compound.
-
Direct electrophilic bromination is the more cost-effective option due to the significantly lower price of indazole compared to 3-aminoindazole. However, this route may necessitate careful optimization to control the formation of over-brominated byproducts, potentially increasing purification costs and lowering the overall process efficiency.
-
The Sandmeyer reaction , while starting from a more expensive precursor, offers the advantage of high regioselectivity, which can lead to a cleaner crude product and simpler purification, often requiring only recrystallization.
The ultimate choice of synthetic route will depend on the specific priorities of the project. For large-scale synthesis where raw material cost is a primary driver, direct bromination may be preferred, provided that the purification challenges can be efficiently managed. For smaller-scale syntheses where high purity and ease of purification are more critical, the Sandmeyer reaction presents a compelling alternative, despite the higher initial investment in the starting material.
References
- 1. A11665.06 [thermofisher.com]
- 2. Indazole, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. biorbyt.com [biorbyt.com]
- 4. 3-Amino-1H-indazole, 97% | Fisher Scientific [fishersci.ca]
- 5. 3-Amino-1H-indazole, 95% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]
- 6. youtube.com [youtube.com]
- 7. Copper(I) bromide, 98% 1 kg | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. Copper(I) bromide, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. benchchem.com [benchchem.com]
Validation of Reaction Mechanisms Involving 3-Bromoindazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity and mechanistic validation of 3-bromoindazole in palladium-catalyzed cross-coupling reactions. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this document aims to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. We will explore the well-established Suzuki-Miyaura, Heck, and Sonogashira reactions, comparing the performance of this compound with its iodo-analogue and discussing alternative synthetic strategies.
The Mechanism of Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2] The reactivity of this compound in these reactions is pivotal for the synthesis of complex indazole derivatives, which are common scaffolds in biologically active compounds.[3]
The generalized catalytic cycle for these reactions, exemplified by the Suzuki-Miyaura coupling, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Comparative Reactivity: this compound vs. 3-Iodoindazole
The choice of the halogen atom on the indazole ring significantly impacts the rate and efficiency of cross-coupling reactions. The reactivity of aryl halides in the rate-determining oxidative addition step generally follows the trend of carbon-halogen bond dissociation energies: C-I < C-Br < C-Cl.[2] Consequently, 3-iodoindazoles are typically more reactive than their 3-bromo counterparts, often allowing for milder reaction conditions and lower catalyst loadings.[2]
Quantitative Comparison of 3-Haloindazoles in Cross-Coupling Reactions
| Reaction Type | Halogen | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Bromo | Phenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane/EtOH/H₂O | MW | 0.25 | 95 | [3] |
| Suzuki-Miyaura | Iodo | 4-Methoxyphenyl-boronic acid | PdCl₂(dppf) (3) | K₂CO₃ | Dioxane/H₂O | 80 | 2 | 92 | [4] |
| Heck | Bromo | n-Butyl acrylate | Pd(OAc)₂ (5) | TEA | NMP | 120 | 24 | 85 | [5] |
| Sonogashira | Bromo | Phenylacetylene | PdCl₂(PPh₃)₂ (2), CuI (4) | Et₃N | DMF | 80 | 12 | 88 | [2] |
| Sonogashira | Iodo | Phenylacetylene | Pd(PPh₃)₄ (2), CuI (1) | Et₃N | THF | RT | 3 | 95 | [2] |
Note: This table presents representative data and conditions may vary depending on the specific substrates.
Experimental Protocols
A standardized workflow is crucial for the successful execution and reproducibility of palladium-catalyzed cross-coupling reactions.
References
- 1. This compound|CAS 40598-94-5|Research Chemical [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
Safety Operating Guide
Proper Disposal of 3-Bromoindazole: A Guide for Laboratory Professionals
Essential safety protocols and step-by-step disposal procedures for 3-Bromoindazole are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed information for researchers, scientists, and drug development professionals on the proper handling, storage, and disposal of this halogenated organic compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with care due to its potential hazards. The compound is classified as harmful if swallowed, can cause skin and eye irritation, and may lead to respiratory irritation.[1][2]
Personal Protective Equipment (PPE): Always wear the appropriate PPE when handling this compound. This includes:
-
Footwear: Closed-toe shoes.[3]
All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[3][5]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, derived from safety data sheets.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂ | |
| Molecular Weight | 197.03 g/mol | |
| Melting Point | 143-147 °C | |
| Form | Solid | |
| CAS Number | 40598-94-5 |
Experimental Protocols for Disposal
Proper segregation and containment are the cornerstones of safe chemical waste disposal. As a brominated organic compound, this compound is classified as halogenated organic waste and requires specific disposal procedures.
Disposal of Unused or Waste this compound
-
Segregation: Collect all solid and liquid waste containing this compound in a designated and clearly labeled "Halogenated Organic Waste" container.[3][4][5][6] Do not mix with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[4]
-
Transfer:
-
Solid Waste: Carefully transfer the solid material into the designated waste container.
-
Liquid Waste: Pour liquid waste containing this compound into the appropriate halogenated liquid waste container.
-
-
Container Management: Keep the waste container securely closed except when adding waste.[3][4] To allow for expansion, do not fill the container beyond 90% of its capacity.[3]
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA).
-
Pickup: Once the container is full, arrange for its collection through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal company.[3]
Decontamination of Empty Containers
Empty containers that previously held this compound must be decontaminated before disposal.
-
Triple Rinsing: Rinse the container three times with a suitable solvent, such as acetone or ethanol.[4]
-
Rinsate Collection: The first rinsate must be collected and disposed of as "Halogenated Organic Waste."[4]
-
Subsequent Rinsates: Depending on local and institutional regulations, the second and third rinsates may be permissible to be disposed of down the drain with a large volume of water. Always confirm your local guidelines before proceeding.[4]
-
Final Disposal: After triple rinsing, the decontaminated container can typically be disposed of as regular laboratory glass or plastic waste.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills: If you are trained and have access to a spill kit, you can manage a small spill. Use an inert absorbent material to contain and collect the spilled substance. The contaminated absorbent material must then be placed in a sealed and labeled container for disposal as hazardous waste.[3]
-
Large Spills: For large spills, evacuate the immediate area and promptly contact your institution's emergency response team.[3]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
